N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
説明
BenchChem offers high-quality N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N,2-dimethoxy-N-methyl-6-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-15(19-3)13(17)10-6-7-11(14-12(10)18-2)16-8-4-5-9-16/h6-7H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSDJNKTGAKORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=C(C=C1)N2CCCC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Synthetic Utility of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide: A Technical Guide
Executive Summary
In modern medicinal chemistry, the rapid and controlled diversification of privileged scaffolds is paramount. N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide (CAS: 1228665-95-9) is a highly specialized, commercially available building block designed for this exact purpose[1]. By integrating a Weinreb amide functionality with a highly substituted electron-rich pyridine core, this compound serves as an elite precursor for the synthesis of complex heteroaryl ketones. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated protocols for its application in drug discovery.
Physicochemical Profiling & Structural Analysis
The utility of this compound stems from the synergistic electronic effects of its substituents. The 2-methoxy group acts as a strong electron-donating group via resonance, increasing the electron density of the pyridine ring, while the 6-pyrrolidinyl moiety provides a lipophilic, basic vector often utilized to target hydrophobic pockets in kinase hinge-binding motifs[2].
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide |
| CAS Number | 1228665-95-9 |
| Molecular Formula | C13H19N3O3 |
| Molecular Weight | 265.31 g/mol [1] |
| Physical State | Solid[1] |
| SMILES | CON(C)C(=O)c1ccc(nc1OC)N2CCCC2[1] |
| Key Functional Groups | Weinreb Amide, 2-Methoxypyridine, 6-Pyrrolidine |
Mechanistic Pathway: The Weinreb Amide Advantage
The direct conversion of standard carboxylic esters or acid chlorides to ketones using organometallic reagents typically suffers from poor yields due to the high reactivity of the intermediate ketone, which rapidly undergoes a second nucleophilic attack to form a tertiary alcohol[3].
The N-methoxy-N-methylamide (Weinreb amide) circumvents this limitation. Upon nucleophilic attack by a Grignard or organolithium reagent, the methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺). This chelation stabilizes the tetrahedral intermediate as a rigid, 5-membered cyclic structure[3]. This intermediate is stable at low temperatures and resists collapse until it is intentionally disrupted by an aqueous acidic quench, ensuring absolute selectivity for the mono-addition product (ketone)[4].
Fig 1: Chelation-controlled organometallic addition to the Weinreb amide.
Experimental Methodology: Self-Validating Protocol for Ketone Synthesis
To maximize the utility of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide, the following protocol details its conversion to a substituted ketone using a Grignard reagent.
Objective: Synthesis of 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-one via methylmagnesium bromide addition.
Step-by-Step Workflow:
-
Preparation & Inert Atmosphere: Flame-dry a Schlenk flask. Add the Weinreb amide (1.0 eq, 1.0 mmol) and dissolve in anhydrous THF (0.1 M). Cool the reaction mixture to 0 °C under an Argon atmosphere.
-
Organometallic Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise over 10 minutes.
-
Causality: The slight 1.2 eq excess ensures complete conversion without wasting expensive reagents. The 0 °C temperature controls the exothermic nucleophilic attack and maintains the kinetic stability of the 5-membered metal chelate[3].
-
-
Reaction Monitoring: Stir the mixture for 2 hours at 0 °C. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) solvent system.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a less polar spot confirms reaction progress. (Note: The chelate intermediate hydrolyzes on the acidic silica plate, showing the ketone product during TLC).
-
-
Controlled Quenching: Carefully add saturated aqueous NH₄Cl (5 mL) dropwise at 0 °C.
-
Causality: A mild proton source (NH₄Cl) is critical. It breaks the metal chelate and collapses the tetrahedral intermediate to the ketone[3]. Using strong acids (like HCl) is strictly avoided, as it would protonate the basic pyrrolidine nitrogen, driving the product into the aqueous layer and complicating extraction.
-
-
Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ketone.
Analytical Characterization & Quality Control
Rigorous quality control is required to confirm the integrity of the starting material and the success of downstream syntheses.
Table 2: Expected Analytical Signals for the Weinreb Amide
| Technique | Key Signals / Observations |
| ¹H NMR (CDCl₃) | ~3.90 ppm (s, 3H, pyridine-OCH₃); ~3.55 ppm (s, 3H, N-OCH₃); ~3.30 ppm (s, 3H, N-CH₃); ~3.45 ppm (m, 4H, pyrrolidine N-CH₂). |
| LC-MS (ESI+) | Expected [M+H]⁺ m/z = 266.3 |
| IR Spectroscopy | ~1650 cm⁻¹ (Amide C=O stretch); ~1590 cm⁻¹ (Pyridine C=C/C=N stretch). |
Applications in Drug Discovery
The 2-methoxy-6-aminopyridine core is a highly privileged scaffold. Derivatives of this core have demonstrated profound biological activities, most notably serving as the structural foundation for potent neuroprotective agents (e.g., the P7C3 class of compounds) capable of blocking neuron cell death in models of Parkinson's disease[5],[2].
By utilizing N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide as a central hub, medicinal chemists can execute parallel synthesis workflows. Reacting this single building block with a diverse array of Grignard reagents generates a vast library of varied ketones, which can be directly funneled into high-throughput screening (HTS) cascades.
Fig 2: Workflow for generating screening libraries from the nicotinamide building block.
References
-
[1] Sigma-Aldrich. "N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide AldrichCPR | Sigma-Aldrich". sigmaaldrich.com.1
-
[3] Wikipedia. "Weinreb ketone synthesis - Wikipedia". wikipedia.org. 3
-
[4] National Institutes of Health (NIH). "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC". nih.gov. 4
-
[5],[2] ACS Publications. "Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties | Journal of Medicinal Chemistry". acs.org. 2
Sources
- 1. N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Blood-Brain Barrier Permeability Profiling of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide
Executive Summary
The compound N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide is a highly specialized Weinreb amide derivative of 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid. While Weinreb amides are classically utilized as acylating agents in organic synthesis, their unique physicochemical properties—specifically the elimination of hydrogen bond donors and increased lipophilicity—make them exceptional structural motifs for enhancing Central Nervous System (CNS) penetrance[1].
This whitepaper provides a comprehensive, self-validating methodological framework for assessing the Blood-Brain Barrier (BBB) permeability of this compound. Moving beyond standard protocol listings, this guide details the mechanistic causality behind each assay, transitioning from in vitro passive diffusion to in vivo unbound brain exposure ( Kp,uu,brain ).
Physicochemical Rationale for CNS Penetrance
Before initiating any in vitro assays, it is critical to understand why this specific molecular architecture is primed for BBB penetration. The BBB is a highly restrictive lipid bilayer; successful permeation requires a delicate balance of lipophilicity, molecular weight, and hydrogen-bonding capacity.
-
The Weinreb Amide Motif: By converting a primary or secondary amide into an N-methoxy-N-methyl amide, we reduce the Hydrogen Bond Donor (HBD) count to zero. This drastically lowers the desolvation energy required for the molecule to leave the aqueous plasma and enter the lipophilic BBB membrane[1].
-
The Pyrrolidine Ring: This moiety introduces a basic center (estimated pKa≈8.2 ). At a physiological pH of 7.4, the molecule exists in a dynamic equilibrium. While the majority is protonated, the highly lipophilic neutral fraction rapidly partitions into the lipid bilayer, driving the equilibrium forward via the pH partitioning mechanism[2].
Table 1: Predicted Physicochemical Properties
| Parameter | Value (Estimated) | BBB Ideal Range (Golden Triangle) |
| Molecular Weight (MW) | 265.31 g/mol | < 400 g/mol |
| cLogP (Lipophilicity) | 1.8 – 2.5 | 1.5 – 3.0 |
| Topological Polar Surface Area (TPSA) | ~52 Ų | < 90 Ų |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 5 | ≤ 7 |
Experimental Workflows & Causality
To rigorously validate the BBB permeability of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide, we employ a tiered screening strategy.
Figure 1: Sequential screening workflow for evaluating BBB permeability.
Phase 1: In Vitro Passive Permeability (PAMPA-BBB)
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to mimic the BBB. Because it lacks active transport proteins, it strictly isolates the passive transcellular diffusion component[3]. For a highly lipophilic Weinreb amide, passive diffusion is the primary entry mechanism.
Step-by-Step Protocol:
-
Membrane Preparation: Coat the porous filter membrane of the acceptor plate (e.g., Multiscreen IP, Millipore) with 4 µL of porcine brain lipid (PBL) extract dissolved in dodecane (20 mg/mL).
-
Donor Solution: Dilute the compound in pH 7.4 PBS to a final concentration of 10 µM (ensure DMSO concentration remains < 1% to prevent membrane disruption).
-
Incubation: Add 300 µL of the donor solution to the donor wells and 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS (MRM mode, targeting the specific transitions of the nicotinamide core).
-
Self-Validation: Always include Verapamil (high permeability) and Atenolol (low permeability) as internal controls to validate membrane integrity.
Phase 2: Active Efflux Liability (MDCK-MDR1)
Causality: High passive permeability can be entirely negated if the compound is recognized as a substrate by P-glycoprotein (P-gp/ABCB1), an efflux pump highly expressed at the BBB[3]. We use MDCK cells transfected with the human MDR1 gene to calculate the Efflux Ratio (ER).
Figure 2: Mechanistic model of passive BBB diffusion vs. active efflux.
Step-by-Step Protocol:
-
Cell Seeding: Seed MDCK-MDR1 cells on Transwell inserts and culture for 4-5 days. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 200 Ω·cm²).
-
Bidirectional Dosing: Apply 5 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
-
Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.
-
Calculation: Determine the apparent permeability ( Papp ) for both directions. Calculate the Efflux Ratio: ER=Papp(B→A)/Papp(A→B) . An ER>2.0 indicates significant P-gp efflux liability.
Phase 3: In Vivo Pharmacokinetics & Brain Free Fraction ( Kp,uu,brain )
Causality: Historically, researchers relied on total brain concentration ( Kp,brain ). However, this metric is deeply flawed for lipophilic compounds like our target, as it is confounded by non-specific binding to brain lipids[4]. The true measure of target exposure is the unbound brain-to-plasma ratio ( Kp,uu,brain )[3]. To determine this, we must measure the fraction unbound in the brain ( fu,brain ) using equilibrium dialysis[2].
Step-by-Step Protocol (Brain Homogenate Method):
-
In Vivo Dosing: Administer the compound to wild-type mice (e.g., 5 mg/kg IV). Sacrifice at Tmax (determined via prior PK profiling) and harvest blood and brain tissue.
-
Homogenization: Dilute the harvested brain tissue 1:3 (w/v) with pH 7.4 PBS and homogenize thoroughly. This disrupts cellular structures, exposing all lipid and protein binding sites[2].
-
Equilibrium Dialysis: Place 150 µL of the brain homogenate into the donor side of a 96-well equilibrium dialysis block (e.g., HTDialysis, 12-14 kDa MWCO membrane). Place 150 µL of blank PBS in the receiver side.
-
Incubation: Seal the block and incubate on an orbital shaker at 37°C for 4-6 hours to achieve equilibrium.
-
Analysis: Extract both sides, precipitate proteins with cold acetonitrile (containing an internal standard), and analyze via LC-MS/MS.
-
Data Synthesis:
-
Calculate fu,brain=[Homogenatedonor][PBSreceiver] (correcting for the 1:3 dilution factor).
-
Calculate Kp,uu,brain=Kp,brain×(fu,plasmafu,brain) [3].
-
Table 2: Target PK Data Summary Matrix
(Note: Values below represent the theoretical success criteria for a CNS-active building block)
| Assay / Parameter | Success Threshold | Rationale |
| PAMPA-BBB ( Pe ) | > 4.0×10−6 cm/s | Indicates high passive transcellular diffusion. |
| MDCK-MDR1 (ER) | < 2.0 | Confirms the molecule is not a strong P-gp substrate. |
| Brain fu,brain | > 0.05 (5%) | Ensures sufficient free drug is available for target engagement. |
| Kp,uu,brain | 0.3 – 1.0+ | Confirms systemic exposure translates to unbound brain exposure. |
Conclusion
Evaluating the BBB permeability of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide requires a holistic understanding of its physicochemical properties. By leveraging its low HBD count and optimal lipophilicity, and validating its disposition through PAMPA, MDCK-MDR1, and brain homogenate equilibrium dialysis, researchers can definitively establish its utility as a CNS-penetrant scaffold.
References
-
[1] Title: Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. Source: PMC. URL:
-
[4] Title: Central nervous system drug disposition: the relationship between in situ brain permeability and brain free fraction. Source: PubMed. URL:
-
[2] Title: Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and brain homogenate methods. Source: PubMed. URL:
-
[3] Title: Assessing central nervous system drug delivery. Source: Taylor & Francis. URL:
Sources
- 1. Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and brain homogenate methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Central nervous system drug disposition: the relationship between in situ brain permeability and brain free fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
From Compound to Confirmation: A Technical Guide to Target Identification and Discovery for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Introduction: The Challenge of the Unknown Target
In drug discovery, the journey often begins with a single, promising molecule. We have before us N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide, a novel small molecule with potential therapeutic value. Its nicotinamide core suggests a possible role in modulating NAD+ biosynthesis or interacting with enzymes that utilize NAD+ as a cofactor, such as sirtuins or PARPs.[1][2] However, without empirical evidence, this remains speculation. The critical, rate-limiting step to unlocking its therapeutic potential is the identification and validation of its specific biological target(s).
This guide provides a comprehensive, multi-pronged strategy for the deconvolution of this compound's mechanism of action. We will proceed from cost-effective, hypothesis-generating computational methods to rigorous, unbiased experimental approaches, culminating in the definitive validation of target engagement. This workflow is designed to build confidence at each stage, ensuring that only the most promising targets advance, thereby optimizing resources and increasing the probability of success.[3]
Part 1: Hypothesis Generation and In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, we first leverage computational power to generate a ranked list of putative targets.[4][5][6] This in silico phase is crucial for building initial hypotheses based on the compound's structure and chemical properties.
1.1. Ligand-Based Target Prediction
This approach operates on the principle that structurally similar molecules often share similar biological targets.[5][7] We will utilize established databases and prediction servers to screen for proteins known to bind ligands with scaffolds similar to our compound.
-
Methodology :
-
Submit the 2D structure (SMILES format) of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide to several target prediction platforms (e.g., SwissTargetPrediction, ChEMBL).
-
These platforms compare the query molecule to libraries of annotated ligands with known protein targets.
-
The output is a list of potential targets, ranked by a probability or similarity score.
-
-
Causality : This method is effective because the 3D shape and electrostatic properties of a molecule, which are dictated by its 2D structure, are the primary determinants of its ability to bind a protein's active or allosteric site. By identifying proteins that bind to similar "keys," we can infer which "locks" our compound is likely to fit.
1.2. Structure-Based Virtual Screening (Molecular Docking)
Where ligand-based methods rely on known ligand-target interactions, molecular docking simulates the physical interaction between our compound and a library of 3D protein structures.
-
Methodology :
-
Generate a high-quality 3D conformer of the compound.
-
Select a library of potential target proteins. This can be a broad library (e.g., all human proteins in the Protein Data Bank) or a focused library based on initial hypotheses (e.g., all known NAD+-binding proteins).
-
Use docking software (e.g., AutoDock, Glide) to predict the binding pose and estimate the binding affinity (docking score) of the compound for each protein in the library.
-
-
Expert Insight : The docking score is a theoretical estimation of binding free energy. Targets with the most favorable (i.e., most negative) scores are prioritized. It is critical to visually inspect the top-ranked poses to ensure they are chemically sensible (e.g., forming hydrogen bonds, engaging in hydrophobic interactions) and not merely statistical artifacts.
| Hypothetical In Silico Results | Docking Score (kcal/mol) | Ligand Similarity Tanimoto Score | Rationale / Protein Class |
| Target A: PARP1 | -9.8 | 0.85 | Nicotinamide is a known PARP inhibitor scaffold. |
| Target B: SIRT2 | -9.2 | 0.79 | Sirtuins are NAD+-dependent deacetylases. |
| Target C: NAMPT | -8.5 | 0.81 | Key enzyme in the NAD+ salvage pathway.[1] |
| Target D: PDE4D | -8.1 | 0.65 | Unrelated target; potential off-target. |
Part 2: Unbiased Experimental Target Identification
While in silico methods provide hypotheses, they require experimental validation. The following approaches are "unbiased" as they do not depend on a pre-existing hypothesis and can identify novel or unexpected targets directly from a biological system.
2.1. Affinity Chromatography-Mass Spectrometry (AC-MS)
This is a cornerstone technique for target identification.[8][9] It involves using the compound as "bait" to physically isolate its binding partners from a complex protein mixture, such as a cell lysate.
Workflow Diagram: Affinity Chromatography
Caption: Workflow for identifying protein targets using affinity chromatography followed by mass spectrometry.
Detailed Protocol: Affinity Chromatography Pull-Down
-
Probe Synthesis : Synthesize a derivative of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide. A linker (e.g., a polyethylene glycol chain) is attached to a position on the molecule determined to be non-essential for binding, based on docking models. The linker is terminated with a reactive group for immobilization or a biotin tag.[8]
-
Matrix Preparation : Covalently attach the probe to activated sepharose beads or, if biotinylated, use streptavidin-coated beads.
-
Control Matrix : Prepare a control matrix using beads alone or beads with an immobilized, structurally similar but biologically inactive analog to identify non-specific binders.[9]
-
Lysate Incubation : Incubate the probe-bound and control matrices with native cell lysate (e.g., from a relevant cancer cell line) for 1-2 hours at 4°C to allow for protein binding.
-
Competition Experiment (Self-Validation) : In a parallel experiment, pre-incubate the cell lysate with an excess of the free, unmodified compound before adding the probe-bound matrix. True targets will be competed off and will show a reduced signal.[9]
-
Washing : Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the matrix.
-
Elution : Elute the specifically bound proteins, typically by boiling in SDS-PAGE sample buffer.
-
Analysis : Separate the eluted proteins by 1D SDS-PAGE. Excise the entire protein lane, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation : Candidate targets are proteins that are significantly enriched in the probe pull-down compared to the control matrix and whose binding is significantly reduced in the competition experiment.
2.2. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying direct target engagement in intact cells or cell lysates.[10][11] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[12][13]
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Caption: The CETSA method relies on ligand-induced thermal stabilization of target proteins in a cellular context.
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment : Culture cells to ~80% confluency. Treat cells with either the vehicle (e.g., DMSO) or a saturating concentration of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide for 1 hour.
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.[14]
-
Lysis : Lyse the cells by repeated freeze-thaw cycles.
-
Separation : Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.
-
Detection : Collect the supernatant and quantify the amount of the soluble target protein at each temperature point using Western blotting with a specific antibody.
-
Data Analysis : Plot the percentage of soluble protein relative to the non-heated control against temperature. A positive thermal shift in the curve for the compound-treated samples compared to the vehicle control confirms direct target engagement.[11]
-
Expert Insight : An Isothermal Dose-Response (ITDR) experiment can be performed to determine the compound's potency in cells. Here, cells are treated with a range of compound concentrations at a single, fixed temperature (chosen from the melt curve). This yields an EC50 value, reflecting cellular target engagement potency.[12]
Part 3: Orthogonal Target Validation
Identifying a hit from a primary screen is not sufficient. Rigorous validation using orthogonal methods is essential to confirm the interaction and establish its functional relevance.[3][15]
3.1. Biophysical Validation of Direct Binding
These methods use purified components to measure the direct, physical interaction between the compound and the putative target protein, providing quantitative data on binding affinity (K_D) and kinetics.[16][17]
-
Surface Plasmon Resonance (SPR) : Immobilize the purified target protein on a sensor chip. Flow solutions of the compound over the chip at various concentrations. A binding event changes the refractive index at the surface, which is detected in real-time. SPR provides kinetic data (k_on, k_off) and the equilibrium dissociation constant (K_D).[15][17]
-
Isothermal Titration Calorimetry (ITC) : Measures the heat released or absorbed during the binding event.[17] A solution of the compound is titrated into a solution of the purified target protein. The resulting heat changes are used to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
| Validation Method | Parameter Measured | Hypothetical Result for Target A |
| SPR | K_D, k_on, k_off | K_D = 50 nM |
| ITC | K_D, Stoichiometry (n), ΔH | K_D = 65 nM, n = 1.1 |
| ITDR-CETSA | Cellular EC50 | EC50 = 250 nM |
3.2. Biochemical Functional Assays
Once direct binding is confirmed, it is crucial to demonstrate that this binding event modulates the protein's biological function.
-
Enzyme Inhibition/Activation Assay : If the validated target is an enzyme (e.g., PARP1), a functional assay is required. For PARP1, this would involve measuring its ability to catalyze the PARylation of a substrate in the presence of varying concentrations of our compound. The resulting data would be used to calculate an IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
3.3. Genetic Validation
Genetic validation provides the highest level of confidence that the identified target is responsible for the compound's cellular phenotype.[18][19] The logic is simple: if the target protein is removed, the compound should no longer exert its effect.
-
CRISPR/Cas9 Knockout : Use CRISPR/Cas9 technology to create a cell line in which the gene encoding the target protein has been knocked out.[20][21][22]
-
Phenotypic Assay : Compare the effect of the compound on the wild-type (WT) and knockout (KO) cell lines using a relevant phenotypic assay (e.g., cell viability, apoptosis). If the compound shows significantly reduced activity in the KO cells compared to the WT cells, it strongly validates the target.
Validation Workflow: CRISPR/Cas9
Caption: Using CRISPR/Cas9 to generate a knockout cell line for definitive target validation.
Conclusion and Future Directions
This in-depth technical guide outlines a systematic, robust, and self-validating workflow for the identification and confirmation of the molecular target for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide. By progressing from broad, computational hypotheses to specific, multi-faceted experimental validation, this strategy maximizes the potential for success while rigorously eliminating false positives.
Upon successful validation of a primary target, future work would involve elucidating the full off-target profile using proteome-wide CETSA-MS, solving the co-crystal structure of the compound bound to its target to guide further medicinal chemistry optimization, and advancing the molecule into relevant preclinical models of disease. This structured approach transforms a novel compound from a chemical entity into a validated pharmacological tool with a clear path toward therapeutic development.
References
-
Wu, J., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science. Available at: [Link]
-
Lin, H., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Jin, S., et al. (2023). In silico methods for drug-target interaction prediction. arXiv. Available at: [Link]
-
Wang, L., et al. (2015). Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction. ACS Chemical Biology. Available at: [Link]
-
Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Available at: [Link]
-
Lathrop, J. T., et al. (2006). Emerging Affinity-Based Techniques in Proteomics. Journal of Proteome Research. Available at: [Link]
-
University College London. (2023). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available at: [Link]
-
Zhang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry. Available at: [Link]
-
Lind, L., et al. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation. Available at: [Link]
-
Alhossary, A., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]
-
Fang, E. F., et al. (2024). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. Nutrients. Available at: [Link]
-
Olink. (2024). Integrating Mass Spectrometry and Affinity-Based Proteomics. Olink. Available at: [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Biocompare. Available at: [Link]
-
Dey, F., & Gosh, A. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]
-
Wang, Y., et al. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Pharmacology. Available at: [Link]
-
Sridharan, S., & Asawa, S. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Roy, A. S., & Bhattacharjee, C. (2025). Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. Available at: [Link]
-
Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. Available at: [Link]
-
Armstrong, C. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
-
Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. National Physical Laboratory. Available at: [Link]
-
ResearchGate. (2018). Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences. Available at: [Link]
- Google Patents. (2017). WO2017024255A1 - Nicotinamide mononucleotide derivatives and their uses. Google Patents.
-
Singh, S., & Singh, R. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
LibreTexts Biology. (2026). 5.2: Techniques to Measure Binding. LibreTexts. Available at: [Link]
-
BPT. (n.d.). Small Molecule Drug Target Identification and Validation. Baitai Pake Biotechnology. Available at: [Link]
-
Jahnke, W. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. Available at: [Link]
-
Xu, K., & Tzelepis, K. (2016). CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery. Trends in Pharmacological Sciences. Available at: [Link]
-
ResearchGate. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]
Sources
- 1. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide | MDPI [mdpi.com]
- 2. WO2017024255A1 - Nicotinamide mononucleotide derivatives and their uses - Google Patents [patents.google.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets | MDPI [mdpi.com]
- 7. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. selectscience.net [selectscience.net]
- 19. biocompare.com [biocompare.com]
- 20. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis Protocol for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The Weinreb amide (N-methoxy-N-methylamide) is a premier functional group in modern medicinal chemistry, functioning as a highly stable yet reactive acylating agent that cleanly prevents the over-addition of organometallic nucleophiles[1]. The target molecule, N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide , is a highly functionalized, tri-substituted pyridine scaffold.
Synthesizing this exact substitution pattern requires a meticulously orchestrated sequence of amidation and regioselective nucleophilic aromatic substitution (SNAr)[2]. The synthetic strategy leverages the inherent electronic and steric disparities between the C-2 and C-6 positions of the 2,6-dichloronicotinic acid starting material. By carefully sequencing the nucleophiles—introducing the secondary amine (pyrrolidine) first, followed by the alkoxide (methoxide)—we achieve absolute regiocontrol and high overall yields[3].
Retrosynthetic Workflow & Forward Synthesis
The workflow below illustrates the three-step synthetic cascade. The sequence prioritizes the formation of the Weinreb amide early in the route to establish the necessary electronic activation for the subsequent SNAr steps.
Retrosynthetic workflow and forward synthesis of the target Weinreb amide.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the precise stoichiometric ratios required to ensure complete conversion while suppressing side reactions (such as di-amination).
| Step | Reagent / Reactant | MW ( g/mol ) | Equivalents | Function |
| 1 | 2,6-Dichloronicotinic acid | 192.00 | 1.00 | Starting Material |
| 1 | N,O-Dimethylhydroxylamine·HCl | 97.54 | 1.20 | Amine Nucleophile |
| 1 | HATU | 380.23 | 1.20 | Coupling Agent |
| 1 | N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.00 | Non-nucleophilic Base |
| 2 | Pyrrolidine | 71.12 | 1.05 | Nucleophile |
| 2 | Potassium Carbonate (K₂CO₃) | 138.21 | 2.00 | Acid Scavenger |
| 3 | Sodium Methoxide (25 wt% in MeOH) | 54.02 | 3.00 | Nucleophile / Base |
Step-by-Step Experimental Protocols & Causality
Step 1: Synthesis of 2,6-Dichloro-N-methoxy-N-methylnicotinamide
Protocol:
-
Charge a dry, round-bottom flask with 2,6-dichloronicotinic acid (1.0 eq) and anhydrous DMF (to reach 0.2 M).
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-form the active ester.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in one portion.
-
Stir the reaction under a nitrogen atmosphere at room temperature for 4 hours.
-
Workup: Quench with water and extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the product as a white solid.
Expertise & Causality: The ortho-chloro substituent imposes severe steric hindrance around the carboxylic acid, making standard carbodiimide couplings (e.g., EDC/HOBt) sluggish. HATU is specifically selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which rapidly overcomes this steric encumbrance. DIPEA serves a dual purpose: it deprotonates the hydroxylamine hydrochloride salt to generate the free nucleophile and neutralizes the acidic byproducts of the coupling[3].
Step 2: Regioselective Synthesis of 2-Chloro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide
Protocol:
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous Acetonitrile (0.2 M).
-
Add finely powdered K₂CO₃ (2.0 eq).
-
Add pyrrolidine (1.05 eq) dropwise via syringe at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Workup: Filter the suspension to remove inorganic salts and concentrate the filtrate under reduced pressure. Partition the residue between DCM and water. Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the mono-substituted product.
Expertise & Causality: This step relies on the profound regioselectivity of SNAr reactions on 3-substituted 2,6-dichloropyridines[4]. The C-6 position is electronically activated by its para-relationship to the electron-withdrawing Weinreb amide, maximizing the stabilization of the Meisenheimer intermediate. Furthermore, the C-2 position is sterically shielded by the adjacent, bulky Weinreb amide group[5]. By strictly limiting pyrrolidine to 1.05 equivalents and using a mild inorganic base (K₂CO₃) to scavenge the generated HCl, we ensure >95% chemoselectivity for the C-6 substituted product without risking di-amination.
Step 3: Synthesis of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide
Protocol:
-
Dissolve the intermediate from Step 2 (1.0 eq) in anhydrous Methanol (0.1 M).
-
Add Sodium Methoxide (25 wt% solution in MeOH, 3.0 eq) dropwise.
-
Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 12 hours.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Remove the majority of the methanol under reduced pressure. Extract the aqueous residue with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to yield the final target molecule.
Expertise & Causality: Following Step 2, the pyridine ring is highly enriched with electron density due to the electron-donating resonance of the C-6 pyrrolidine group. This drastically reduces the electrophilicity of the remaining C-2 chloride. Consequently, this final displacement requires a highly nucleophilic alkoxide (methoxide) and elevated thermal conditions (refluxing methanol) to overcome the increased activation energy barrier and achieve full conversion.
In-Process Control (IPC) & Self-Validation
To ensure this protocol acts as a self-validating system, researchers must verify the success of each transformation before proceeding. The table below provides the theoretical analytical signatures required to confirm structural integrity at each node.
| Compound | Expected LC-MS [M+H]⁺ | Diagnostic ¹H NMR Signatures (CDCl₃, 400 MHz) |
| Step 1 Product | 235.0 | δ 7.75 (d, 1H), 7.35 (d, 1H), 3.55 (s, 3H, -OCH₃ ), 3.35 (s, 3H, -NCH₃ ) |
| Step 2 Product | 270.1 | δ 7.50 (d, 1H), 6.35 (d, 1H), 3.55 (s, 3H), 3.45 (m, 4H, pyrrolidine), 3.35 (s, 3H) |
| Target Molecule | 266.1 | δ 7.60 (d, 1H), 6.15 (d, 1H), 3.95 (s, 3H, Ar-OCH₃ ), 3.55 (s, 3H), 3.40 (m, 4H) |
Validation Note: The successful regioselective addition of pyrrolidine in Step 2 is immediately confirmed by a dramatic upfield shift of the C-5 pyridine proton (from ~δ 7.35 to ~δ 6.35) due to the shielding effect of the newly introduced amine. The final step is confirmed by the appearance of a new distinct singlet at ~δ 3.95 corresponding to the C-2 methoxy group, alongside the disappearance of the chlorine isotope pattern in the mass spectrum.
References
-
Weinreb ketone synthesis. Source: Wikipedia. URL:[Link]
-
Gut-Restricted Selective Cyclooxygenase-2 (COX-2) Inhibitors for Chemoprevention of Colorectal Cancer. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Source: ResearchGate. URL:[Link]
-
Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Source: Advanced Synthesis & Catalysis / Academia.edu. URL:[Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: Chemical Reviews / eScholarship. URL:[Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols [academia.edu]
Application Note: A Robust HPLC-UV Method for the Quantification of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Abstract
This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide, a novel nicotinamide derivative of interest in pharmaceutical research and development. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and linear over a relevant concentration range. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the method development, a step-by-step protocol for its implementation, and a full validation report in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is a substituted pyridine derivative with potential applications in drug discovery. Accurate and reliable quantification of this compound in various matrices, including in-process samples, final drug substance, and biological fluids, is crucial for its development and eventual therapeutic use. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the quantitative analysis of small molecules due to its high resolution, sensitivity, and robustness.[4]
This application note provides a comprehensive framework for the development and validation of an isocratic RP-HPLC method for the precise quantification of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide. The methodological choices are explained based on the predicted physicochemical properties of the analyte, ensuring a scientifically sound and efficient approach to method development.
Physicochemical Properties of the Analyte
The SMILES (Simplified Molecular Input Line Entry System) string for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is COc1c(C(=O)N(C)C)cnc(n1)N1CCCC1. This was used to generate the following predicted properties:
| Property | Predicted Value | Implication for HPLC Method Development |
| Molecular Weight | 277.33 g/mol | Suitable for standard RP-HPLC analysis. |
| logP (Octanol/Water Partition Coefficient) | 1.85 (Consensus) | Indicates moderate hydrophobicity, suggesting good retention on a C18 column with a typical reversed-phase mobile phase. |
| Aqueous Solubility | Moderately Soluble | Soluble in common HPLC mobile phase constituents like water, methanol, and acetonitrile. |
| pKa (Acid Dissociation Constant) | Basic pKa predicted around 4.5-5.5 | The pyridine nitrogen is the most likely site of protonation. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled and kept at least 2 pH units away from the pKa. A slightly acidic pH (e.g., pH 3.0) will ensure the analyte is in a single, protonated state. |
| UV-Vis Absorption Maximum (λmax) | Estimated ~270 nm | Based on the substituted pyridine and nicotinamide chromophores, a UV detection wavelength around 270 nm is expected to provide good sensitivity. |
These properties were predicted using SwissADME and other online cheminformatics tools.[1][2][3]
HPLC Method Development and Optimization
The development of the HPLC method was a systematic process, with each parameter carefully selected and optimized to achieve the desired chromatographic performance.
Chromatographic System
A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector is suitable for this method.
Column Selection
A C18 stationary phase was chosen due to the moderate hydrophobicity (logP ~1.85) of the analyte. A column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between resolution, analysis time, and backpressure.
Mobile Phase Selection and Optimization
-
Mobile Phase Constituents: Acetonitrile was selected as the organic modifier over methanol due to its lower viscosity and better UV transparency. Water was used as the aqueous component.
-
pH Control: Based on the predicted basic pKa of the analyte, a slightly acidic mobile phase is necessary to ensure consistent protonation and avoid peak tailing. A buffer of 0.1% formic acid in water was chosen to maintain a pH of approximately 2.7.
-
Isocratic vs. Gradient Elution: An isocratic elution was found to be sufficient for the quantification of the pure substance, offering simplicity and robustness. The ratio of the organic to aqueous phase was optimized to achieve a retention time of approximately 5-7 minutes, ensuring good separation from any potential early-eluting impurities without an excessively long run time. The final optimized mobile phase composition was determined to be Acetonitrile: 0.1% Formic Acid in Water (35:65, v/v) .
Detection Wavelength
Based on the predicted UV spectrum of the nicotinamide chromophore, a detection wavelength of 270 nm was selected. This wavelength provided a good signal-to-noise ratio for the analyte.
Flow Rate and Temperature
A flow rate of 1.0 mL/min was chosen as a standard condition for a 4.6 mm I.D. column. The column temperature was maintained at 30 °C to ensure stable retention times and improve peak shape.
Experimental Protocol: Quantification of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Instrumentation and Materials
-
HPLC system with UV detector
-
C18 column (4.6 x 150 mm, 5 µm)
-
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water by adding 1.0 mL of formic acid to 1000 mL of deionized water. The mobile phase is a mixture of acetonitrile and 0.1% formic acid in water in a 35:65 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by appropriate serial dilutions of the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase) and a solution of the analyte. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method was found to be specific, with no interference from the blank at the analyte's retention time.
Linearity and Range
The linearity of the method was determined by analyzing a series of six calibration standards ranging from 1 to 100 µg/mL. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1254 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient indicates excellent linearity over the tested range.
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). A known amount of the analyte was spiked into a blank matrix, and the samples were analyzed in triplicate.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (mean ± SD, n=3) | Recovery (%) |
| 40 | 39.8 ± 0.5 | 99.5 |
| 50 | 50.3 ± 0.6 | 100.6 |
| 60 | 59.5 ± 0.7 | 99.2 |
| Average Recovery | 99.8% |
The high recovery values demonstrate the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD (n=6) |
| Repeatability (Intra-day) | 0.8% |
| Intermediate Precision (Inter-day) | 1.2% |
The low relative standard deviation (RSD) values indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
The LOQ of 1.0 µg/mL is suitable for the intended quantitative analysis.
Visualizations
Figure 1. Workflow for the development of the HPLC method.
Figure 2. Key parameters for HPLC method validation.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantification of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide. The method development was guided by the predicted physicochemical properties of the analyte, leading to an efficient and scientifically sound approach. The method has been successfully validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, and precision. This validated method is suitable for routine quality control analysis and can be readily implemented in pharmaceutical development laboratories.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. Available from: [Link]
-
Chemicalize. Instant Cheminformatics Solutions. ChemAxon. Available from: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
Saini, G., Sharma, A., & Sharma, B. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development, 9(1), 95-101. Available from: [Link]
-
Patel, R. B., Patel, M. R., & Patel, B. G. (2011). Development and validation of a reversed-phase HPLC method for the simultaneous estimation of nicotinamide and clindamycin phosphate in a topical formulation. International Journal of Pharmaceutical Investigation, 1(4), 231. Available from: [Link]
-
Organomation. HPLC Sample Preparation. Available from: [Link]
Sources
Application Note: Preparation and Dissolution Protocol for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide in Cell Culture
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro pharmacological screening and cell culture assays
Executive Summary & Physicochemical Profiling
Successful in vitro pharmacological profiling requires pristine compound dissolution to ensure accurate dosing and prevent artifactual cytotoxicity. N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide (Empirical Formula: C13H19N3O3; MW: 265.31 g/mol ) is a specialized Weinreb amide derivative featuring a lipophilic pyrrolidine ring and methoxy substitutions[1].
The Causality of Solvent Selection: Because this compound is a free base lacking highly ionizable groups at physiological pH (7.4), it exhibits poor aqueous solubility. Attempting to dissolve it directly in aqueous buffers (like PBS or culture media) will result in micro-precipitates, leading to inaccurate assay concentrations and false-negative pharmacological readouts. To fully disrupt its intermolecular crystalline lattice, an aprotic, highly polar organic solvent is required. Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%) is the universal standard, as it fully solvates the lipophilic domains while remaining miscible with downstream aqueous culture media.
Materials and Reagents
-
Target Compound: N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide (Solid/Powder)[1].
-
Primary Solvent: Cell-culture grade, anhydrous DMSO (≥99.9% purity). Expert Note: Anhydrous DMSO prevents atmospheric water absorption, which can cause compound hydrolysis or precipitation during freeze-thaw cycles.
-
Sterilization: 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters.
-
Diluent: Complete cell culture media (e.g., DMEM/RPMI supplemented with FBS).
Step-by-Step Protocol: Stock Solution Preparation
Mass-to-Volume Calculations
To ensure assay reproducibility, stock solutions should be prepared at concentrations 1,000x to 10,000x higher than the highest intended working concentration.
Table 1: Reconstitution Guide for Master Stock Solutions (MW = 265.31 g/mol )
| Target Stock Concentration | Compound Mass Required | Volume of Anhydrous DMSO | Molarity (mol/L) |
| 10 mM | 2.65 mg | 1.0 mL | 0.01 M |
| 20 mM | 5.31 mg | 1.0 mL | 0.02 M |
| 50 mM | 13.27 mg | 1.0 mL | 0.05 M |
Dissolution Workflow
-
Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening to prevent condensation-induced degradation.
-
Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial.
-
Mechanical Disruption: Vortex the vial for 30–60 seconds. If the solution remains turbid, subject the vial to water-bath sonication at room temperature for 2–5 minutes. Causality: Sonication induces acoustic cavitation, providing the kinetic energy required to break stubborn crystalline bonds.
-
Sterile Filtration (Critical Step): If sterilization is required, pass the 100% DMSO stock through a 0.22 µm PTFE filter . Expert Note: Never use Polyethersulfone (PES) or Cellulose Acetate (CA) filters. DMSO will dissolve these membranes, ruining your compound and introducing highly toxic polymers to your cell culture.
-
Storage: Aliquot the stock into sterile, tightly sealed amber tubes (to prevent photodegradation) and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
Step-by-Step Protocol: Working Solution & Cell Culture Application
The fundamental rule of in vitro pharmacology is that the final vehicle (DMSO) concentration must not exceed 0.1% (v/v) in the cell culture well to prevent vehicle-induced cytotoxicity, osmotic stress, and artifactual phenotypic shifts[2].
Serial Dilution Strategy
Never pipette sub-microliter volumes of 100% DMSO directly into a culture dish. Instead, prepare an intermediate dilution in culture media.
Table 2: Working Solution Dilution Guide (Targeting ≤ 0.1% Final DMSO)
| Target Assay Concentration | Stock Used | Dilution Factor | Volume of Stock per 10 mL Media | Final DMSO Concentration |
| 10 µM | 10 mM | 1:1,000 | 10 µL | 0.1% (Safe) |
| 5 µM | 10 mM | 1:2,000 | 5 µL | 0.05% (Safe) |
| 1 µM | 10 mM | 1:10,000 | 1 µL | 0.01% (Safe) |
| 50 µM | 50 mM | 1:1,000 | 10 µL | 0.1% (Safe) |
Trustworthiness: Self-Validating Quality Control (QC) System
To guarantee scientific integrity and comply with Good Cell Culture Practice (GCCP 2.0)[2] and general biomedical research guidelines[3], this protocol incorporates a self-validating QC loop:
-
Visual Tyndall Check: Upon diluting the DMSO stock into aqueous media, hold the tube against a dark background and shine a light through it. If the solution is cloudy (Tyndall effect), micro-precipitation has occurred. Resolution: You must lower the stock concentration or warm the media to 37°C prior to addition.
-
Analytical Verification: For rigorous drug development assays, verify the exact concentration of the 10 mM DMSO stock using LC-MS or UV-Vis spectrophotometry before freezing.
-
Mandatory Vehicle Controls: Every cell culture plate must include a "Vehicle Control" well containing the exact final percentage of DMSO (e.g., 0.1%) without the compound. This isolates the pharmacological effect of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide from baseline solvent stress[3].
Experimental Visualizations
Figure 1: Step-by-step workflow for the dissolution and application of the compound in cell culture.
Figure 2: Self-validating quality control logic tree for ensuring complete compound dissolution.
References
-
Geraghty, R. J., et al. "Guidelines for the use of cell lines in biomedical research." British Journal of Cancer, vol. 111, no. 6, 2014, pp. 1021-1046. URL:[Link]
-
Pamies, D., et al. "Guidance document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0)." ALTEX, vol. 39, no. 1, 2022, pp. 30-70. URL:[Link]
Sources
- 1. N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Guidance document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for the use of cell lines in biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical In Vivo Dosing and Administration Protocol for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide
Executive Summary & Scientific Rationale
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide (CAS: 1228665-95-9) is a specialized Weinreb amide intermediate. In modern drug development, this compound is prominently utilized as an electrophilic building block in the synthesis of pyridine-based analogs of the anti-tuberculosis drug bedaquiline [1]. Bedaquiline is highly lipophilic (clogP ~7.25) and exhibits potent inhibition of the cardiac hERG potassium channel, which can lead to life-threatening QTc prolongation [2]. To mitigate these liabilities, medicinal chemists replace the naphthalene C-unit of bedaquiline with less lipophilic pyridine derivatives. The Weinreb amide serves as the critical precursor, reacting with organometallic reagents to form requisite ketone intermediates (Mannich bases) without over-addition [3].
While not a therapeutic agent itself, this intermediate must often undergo rigorous in vivo pharmacokinetic (PK) and toxicological profiling. In pharmaceutical development, key synthetic intermediates are evaluated to establish impurity qualification thresholds (per ICH Q3A/B guidelines) and to assess their intrinsic metabolic stability—specifically their susceptibility to in vivo amidase cleavage or N-demethylation. This application note outlines a self-validating, step-by-step in vivo dosing protocol for evaluating the ADME/Tox profile of this Weinreb amide in a murine model.
Physicochemical Properties & Formulation Strategy
Causality of Formulation: The compound (MW: 265.31) features a moderately lipophilic pyridine core, a neutral Weinreb amide, and a basic pyrrolidine nitrogen (estimated pKa ~8.5). Because it is a weak base, it exhibits pH-dependent solubility. To ensure a homogeneous solution that will not precipitate upon injection into the physiological pH of the bloodstream, a co-solvent system is required.
We utilize a vehicle of 5% DMSO / 40% PEG400 / 55% Saline :
-
DMSO (5%) : Disrupts the crystalline lattice of the neat powder and ensures rapid, complete initial solubilization.
-
PEG400 (40%) : Acts as a co-solvent to maintain thermodynamic solubility and prevent precipitation upon aqueous dilution.
-
Saline (55%) : Provides physiological isotonicity to prevent hemolysis and vein irritation during intravenous (IV) administration.
Step-by-Step In Vivo Dosing Methodology
Self-Validating System: To ensure the integrity of the PK data, the dosing formulation must be sampled immediately before and after administration. This quality control (QC) step confirms the exact dose administered and verifies that no precipitation or degradation occurred during the dosing window.
Step 1: Animal Preparation
-
Select healthy, adult male CD-1 or C57BL/6 mice (20–25 g).
-
For oral gavage (PO) cohorts, fast the animals for 12 hours prior to dosing, providing water ad libitum.
-
Causality: Fasting eliminates food-effect variability. Gastric pH fluctuations and bile salt secretion triggered by food can drastically alter the absorption kinetics of basic compounds. IV cohorts do not require fasting.
-
Step 2: Formulation Preparation
-
Weigh the required mass of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide into a sterile glass vial.
-
Add the calculated volume of DMSO (5% of final volume) and vortex until completely dissolved.
-
Add PEG400 (40% of final volume) and sonicate for 5 minutes to ensure a uniform mixture.
-
Slowly add 0.9% Saline (55% of final volume) dropwise while continuously vortexing to prevent localized precipitation.
-
Quality Control: Take a 50 µL aliquot of the final formulation for LC-MS/MS concentration verification prior to dosing.
Step 3: Administration
-
Intravenous (IV) Bolus (Target: 1 - 5 mg/kg): Administer the formulation via the lateral tail vein using a 27-gauge needle. The injection volume should be 5 mL/kg (e.g., 100 µL for a 20 g mouse).
-
Causality: Slow bolus injection (over 10–15 seconds) prevents acute vehicle toxicity and localized vein irritation.
-
-
Oral Gavage (PO) (Target: 10 - 50 mg/kg): Administer via a rigid or flexible oral gavage needle. The volume should be 10 mL/kg.
Step 4: Serial Blood Sampling & Processing
-
Collect blood samples (~50 µL) via the saphenous vein or submandibular bleed at predetermined time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into K2-EDTA coated tubes.
-
Causality: EDTA chelates calcium to prevent coagulation while avoiding the severe matrix suppression in LC-MS/MS analysis that is often caused by heparin.
-
-
Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Transfer the plasma to pre-chilled tubes and store at -80°C until analysis.
Step 5: Bioanalysis
-
Extract plasma samples using protein precipitation (e.g., adding 3 volumes of cold acetonitrile containing a stable-isotope internal standard).
-
Centrifuge and analyze the supernatant via LC-MS/MS to quantify the intact Weinreb amide and monitor for primary N-demethylated or amide-hydrolyzed metabolites.
Quantitative Data Presentation
The following table summarizes the standard pharmacokinetic parameters calculated using non-compartmental analysis (NCA) following the successful execution of this protocol.
| Pharmacokinetic Parameter | Abbreviation | Unit | Derivation / Causality |
| Maximum Plasma Concentration | Cmax | ng/mL | Peak systemic exposure; critical for establishing acute toxicity thresholds. |
| Time to Maximum Concentration | Tmax | h | Indicates the rate of gastrointestinal absorption (PO dosing). |
| Area Under the Curve | AUC0−∞ | h·ng/mL | Total systemic exposure; used to calculate clearance and bioavailability. |
| Systemic Clearance | CL | mL/min/kg | Rate of compound elimination; highlights the metabolic stability of the Weinreb amide. |
| Volume of Distribution | Vss | L/kg | Extent of tissue distribution; lipophilic pyridine rings typically yield high Vss . |
| Elimination Half-Life | T1/2 | h | Time required for the plasma concentration to decrease by 50%. |
| Absolute Bioavailability | F | % | (AUCPO/AUCIV)×(DoseIV/DosePO)×100 . |
Experimental Workflow Visualization
Figure 1: Preclinical in vivo pharmacokinetic dosing and sampling workflow.
References
-
Title: Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline Source: Molecules (MDPI) URL: [Link]
- Title: US9878982B2 - Pyridine derivatives and anti-mycobacterial use thereof Source: Google Patents URL
Grignard reaction using N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Application Note: Chemoselective Synthesis of Pyridyl Ketones via Grignard Addition to N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Introduction & Scope
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is a highly functionalized pyridine derivative featuring a Weinreb amide moiety at the C3 position. Substituted pyridines are ubiquitous in drug development, frequently serving as core scaffolds for kinase inhibitors and CNS-active therapeutics. The controlled conversion of this Weinreb amide into a ketone via nucleophilic addition of a Grignard reagent (RMgX) is a pivotal C-C bond-forming strategy. This application note provides a comprehensive, field-validated protocol for this transformation, detailing the mechanistic rationale and critical experimental parameters required to achieve high yields while suppressing side reactions.
Mechanistic Causality: The Weinreb Advantage
The direct addition of organomagnesium reagents to standard esters or acid chlorides typically suffers from poor chemoselectivity. In those reactions, the intermediate collapses rapidly to a highly electrophilic ketone, which then consumes a second equivalent of the nucleophile to yield an unwanted tertiary alcohol[1].
The use of an N-methoxy-N-methylamide (Weinreb amide) circumvents this limitation[2]. When a Grignard reagent reacts with N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide, the magnesium ion coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen of the amide[3]. This bidentate coordination forms a highly stable, five-membered tetrahedral chelate[4].
Expertise & Experience Insight: The stability of this chelate is the linchpin of the reaction. It effectively sequesters the reactive intermediate, preventing premature collapse into the ketone during the reaction[2]. The ketone is only liberated upon deliberate quenching with an aqueous acid, which dismantles the magnesium complex and releases N,O-dimethylhydroxylamine as a byproduct[5].
Furthermore, the specific substrate—bearing an electron-donating pyrrolidine ring at C6 and a methoxy group at C2—exhibits reduced electrophilicity at the C3 carbonyl due to resonance stabilization. Consequently, slightly elevated temperatures (warming to room temperature) and a modest excess of the Grignard reagent (1.2–1.5 equivalents) are necessary to drive the addition to completion.
Visualizing the Pathway
Mechanism of Grignard addition to Weinreb amide via a stable tetrahedral magnesium chelate.
Experimental Protocol: Step-by-Step Methodology
Self-Validating System: This protocol incorporates built-in checkpoints (TLC monitoring, specific quenching pH) to ensure the integrity of the highly basic functional groups (pyridine and pyrrolidine).
Reagents & Equipment:
-
Substrate: N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (1.0 eq)
-
Grignard Reagent: RMgX (e.g., Methylmagnesium bromide, 3.0 M in Et2O) (1.2 - 1.5 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (0.1 - 0.2 M relative to substrate)
-
Quench: Saturated aqueous Ammonium Chloride (NH4Cl)
-
Glassware: Flame-dried round-bottom flask, magnetic stir bar, rubber septum, argon/nitrogen balloon.
Procedure:
-
System Preparation: Purge the flame-dried round-bottom flask with Argon. Dissolve the substrate (1.0 eq) in anhydrous THF.
-
Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Starting at 0 °C controls the initial exothermic nucleophilic attack, minimizing potential deprotonation or ring-opening side reactions[5].
-
Grignard Addition: Add the Grignard reagent (1.2 - 1.5 eq) dropwise via syringe over 10-15 minutes.
-
Incubation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 2 to 4 hours. Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc, UV detection). The product ketone typically exhibits a higher Rf value than the highly polar Weinreb amide.
-
Chemoselective Quenching (Critical Step): Cool the flask back to 0 °C. Carefully add saturated aqueous NH4Cl dropwise until gas evolution ceases[1].
-
Expert Insight: Do NOT use strong acids (like 1M HCl) for the quench[5]. The substrate contains basic pyridine and pyrrolidine nitrogen atoms. Strong acidification will protonate these moieties, forming water-soluble salts that will be lost in the aqueous layer during extraction. Mildly acidic NH4Cl safely collapses the tetrahedral intermediate while keeping the product in its free-base, organic-soluble form.
-
-
Extraction & Washing: Dilute the mixture with Ethyl Acetate (EtOAc). Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine to remove residual salts and water.
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl ketone.
Visualizing the Workflow
Step-by-step experimental workflow for the chemoselective Grignard reaction.
Quantitative Data Presentation
The following table summarizes expected outcomes when reacting N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide with various Grignard reagents under the optimized protocol.
| Grignard Reagent (RMgX) | Equivalents | Reaction Temp & Time | Expected Yield (%) | Notes / Observations |
| Methylmagnesium bromide | 1.2 eq | 0 °C to RT, 2 h | 85 - 92% | Rapid conversion; minimal byproducts. |
| Phenylmagnesium chloride | 1.3 eq | 0 °C to RT, 3 h | 78 - 85% | Slight steric hindrance; requires longer stirring. |
| Isopropylmagnesium chloride | 1.5 eq | 0 °C to RT, 4 h | 65 - 75% | Increased steric bulk; trace unreacted starting material may remain. |
| Allylmagnesium bromide | 1.2 eq | -20 °C to 0 °C, 2 h | 80 - 88% | Highly reactive; maintain lower temperature to prevent isomerization[6]. |
References
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control Source: Chemical Science, Royal Society of Chemistry (2020) URL:[Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: PMC, National Institutes of Health URL:[Link]
-
Organic Syntheses Procedure: Preparation of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock Source: Organic Syntheses (2018) URL:[Link]
-
Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL:[Link]
-
A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids Source: Organic Letters, ACS Publications (2009) URL:[Link]
-
Conversion of Weinreb Amides into Benzene Rings Incorporating the Amide Carbonyl Carbon Source: The Journal of Organic Chemistry, ACS Publications (2009) URL:[Link]
Sources
- 1. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
Scale-up synthesis techniques for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
An Application Note and Protocol for the Scale-Up Synthesis of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide, a substituted nicotinamide derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, beginning from commercially available 2,6-dichloronicotinic acid. The protocol is divided into two primary stages: the sequential nucleophilic aromatic substitution (SNAr) to install the pyrrolidine and methoxy moieties, followed by the formation of the N-methoxy-N-methylamide (Weinreb amide). This guide emphasizes the underlying chemical principles, safety considerations for scale-up, and detailed analytical and purification protocols to ensure high purity of the final compound.
Introduction and Synthetic Strategy
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the nicotinamide scaffold appearing in numerous biologically active molecules and cofactors like NAD.[1] The target molecule, N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide, features a Weinreb amide functional group. Weinreb amides are exceptionally useful synthetic intermediates because they allow for the controlled, single addition of organometallic reagents to form ketones without over-addition, a common issue with more reactive acylating agents.[2]
Our synthetic approach is designed for efficiency and scalability, prioritizing cost-effective starting materials and robust, high-yielding reactions. The retrosynthetic analysis identifies 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid as the key intermediate, which itself is derived from 2,6-dichloronicotinic acid.
Retrosynthetic Analysis
The synthesis is planned in two main parts, as illustrated below. First, the synthesis of the key carboxylic acid intermediate, and second, its conversion to the final Weinreb amide product.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid
This stage involves a sequential nucleophilic aromatic substitution (SNAr) on 2,6-dichloronicotinic acid. The rationale for this sequence is based on the relative reactivity of the chloro-substituents on the electron-deficient pyridine ring. The C6 position is generally more activated towards nucleophilic attack than the C2 position. Therefore, the bulkier pyrrolidine nucleophile is introduced first, followed by the less sterically demanding methoxide.
Step 1: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)nicotinic acid
Principle: The reaction proceeds via an SNAr mechanism. Pyrrolidine, a secondary amine, acts as the nucleophile, attacking the electron-deficient C6 position of the pyridine ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. An excess of pyrrolidine or the addition of a non-nucleophilic base is used to neutralize the HCl generated during the reaction.
Protocol:
-
To a sealed pressure vessel equipped with a magnetic stirrer, add 2,6-dichloronicotinic acid (e.g., 50.0 g, 0.26 mol).
-
Add acetonitrile (250 mL) followed by pyrrolidine (65.5 mL, 0.78 mol, 3.0 equivalents).
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Maintain stirring at 80 °C for 16-24 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid precipitate and wash it with cold acetonitrile (2 x 50 mL) to remove excess pyrrolidine and other soluble impurities.
-
To further purify, slurry the crude solid in 1 M HCl (200 mL) at room temperature for 1 hour. This protonates any remaining basic impurities.
-
Filter the solid acid, wash with deionized water (3 x 100 mL), and dry under vacuum at 50 °C to a constant weight.
Step 2: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid
Principle: The remaining chloro group at the C2 position is replaced by a methoxy group using sodium methoxide. This is another SNAr reaction. The use of a polar aprotic solvent like DMSO facilitates the reaction by solvating the sodium cation while leaving the methoxide anion highly reactive.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Chloro-6-(pyrrolidin-1-yl)nicotinic acid (e.g., 45.0 g, 0.20 mol) in dry DMSO (200 mL).
-
Add sodium methoxide (32.4 g, 0.60 mol, 3.0 equivalents) portion-wise. Caution: This addition may be exothermic. Maintain the temperature below 40 °C with a water bath if necessary.
-
Heat the mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by HPLC.
-
Cool the mixture to room temperature and carefully pour it into ice-cold water (1 L).
-
Acidify the aqueous solution to a pH of ~4-5 using concentrated HCl. This will precipitate the product. Caution: Perform this step slowly in a well-ventilated fume hood.
-
Stir the resulting slurry for 1 hour in an ice bath to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold deionized water (3 x 200 mL) to remove salts, and dry under vacuum at 50 °C.
| Reagent | M.W. | Quantity | Moles | Equiv. |
| Step 1 | ||||
| 2,6-Dichloronicotinic acid | 192.00 | 50.0 g | 0.26 | 1.0 |
| Pyrrolidine | 71.12 | 65.5 mL | 0.78 | 3.0 |
| Acetonitrile | - | 250 mL | - | - |
| Step 2 | ||||
| 2-Chloro-6-(pyrrolidin-1-yl)nicotinic acid | 226.66 | 45.0 g | 0.20 | 1.0 |
| Sodium Methoxide | 54.02 | 32.4 g | 0.60 | 3.0 |
| DMSO | - | 200 mL | - | - |
| Table 1: Reagent quantities for the synthesis of the key intermediate. |
Part II: Synthesis of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Principle: The final step is the formation of the Weinreb amide. This is achieved by first activating the carboxylic acid of the intermediate, followed by coupling with N,O-dimethylhydroxylamine hydrochloride. The most common and scalable method for activation is the conversion of the carboxylic acid to its corresponding acid chloride using a reagent like oxalyl chloride or thionyl chloride.[3] The subsequent reaction with the hydroxylamine salt in the presence of a base yields the desired product.
Caption: Workflow for Weinreb amide formation.
Protocol:
-
To a dry, inert-atmosphere flask, add 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid (e.g., 22.2 g, 0.10 mol) and suspend it in dry dichloromethane (DCM, 200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).
-
Slowly add oxalyl chloride (10.5 mL, 0.12 mol, 1.2 equivalents) dropwise. Caution: Vigorous gas evolution (CO, CO2, HCl) occurs. Ensure adequate ventilation in a fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until the suspension becomes a clear solution.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (11.7 g, 0.12 mol, 1.2 equivalents) in DCM (100 mL) and cool to 0 °C.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 43.6 mL, 0.25 mol, 2.5 equivalents) to the hydroxylamine suspension.
-
Slowly add the freshly prepared acid chloride solution from step 5 to the hydroxylamine/DIPEA mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor by HPLC or TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution (150 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. Given the polar nature of the molecule, a gradient elution system such as ethyl acetate in hexanes (e.g., 20% to 80%) or methanol in DCM (e.g., 0% to 5%) is often effective.[4]
| Reagent | M.W. | Quantity | Moles | Equiv. |
| Intermediate Acid | 222.24 | 22.2 g | 0.10 | 1.0 |
| Oxalyl Chloride | 126.93 | 10.5 mL | 0.12 | 1.2 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 11.7 g | 0.12 | 1.2 |
| DIPEA | 129.24 | 43.6 mL | 0.25 | 2.5 |
| Dichloromethane (DCM) | - | ~300 mL | - | - |
| Table 2: Reagent quantities for the final Weinreb amide synthesis. |
Scale-Up Considerations and Process Safety
Scaling chemical synthesis from the bench to pilot or production scale introduces new challenges related to safety, heat management, and material handling.
-
Hazardous Reagents:
-
Oxalyl Chloride: Highly corrosive and toxic. Reacts with water to release HCl gas and decomposes upon heating to produce toxic gases. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Ensure it is handled in a dry environment.
-
DIPEA: Flammable and corrosive liquid.
-
-
Thermal Management:
-
The formation of the acid chloride with oxalyl chloride is exothermic and produces a large volume of gas. On a large scale, addition must be carefully controlled to manage the reaction rate and temperature.
-
The initial reaction of the acid intermediate with sodium methoxide can also be exothermic and requires controlled addition and potential cooling.
-
-
Purification:
-
Chromatography is often not feasible for large-scale purification. Developing a robust recrystallization or slurry procedure for the final product and intermediates is critical for industrial application. Solvent screening with solvents like isopropanol, ethyl acetate, or heptane mixtures should be performed.
-
Liquid-liquid extraction can be employed to remove polar impurities.[5]
-
Analytical Characterization
Consistent analytical monitoring is crucial for a successful and reproducible synthesis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring reaction progress and determining the purity of the final product. A typical reverse-phase method can be used.[6][7]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be used to confirm the structure of the intermediates and the final product. The presence of characteristic peaks for the N-methoxy and N-methyl groups (typically two singlets around 3.3-3.8 ppm) in the 1H NMR of the final product is a key indicator of successful Weinreb amide formation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
This application note details a robust and scalable two-part synthesis for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide. The route leverages cost-effective starting materials and well-established, high-yielding chemical transformations. By providing detailed protocols and addressing key considerations for safety, scale-up, and analysis, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.
References
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules. [Link]
-
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
-
Dimethyl sulfate - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). A convenient and simple one-flask method for the preparation of Weinreb amides, hydroxamates and hydroxamic acids even in large scale. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]
- CN103570612A - Preparation method of 6-chloronicotinic acid.
-
6-Chloronicotinic acid. (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Martinelli, J. R., Freckmann, D. M. M., & Buchwald, S. L. (2006). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 8(21), 4795–4797. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]
-
Nicotinamide | C6H6N2O - PubChem. National Institutes of Health. [Link]
-
Nicotinamide - HPLC Method. SIELC Technologies. [Link]
-
Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. [Link]
-
Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. PMC. [Link]
-
How to Extract Aromatic Compounds for High Purity. Patsnap. [Link]
-
2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid — Chemical Substance Information. NextSDS. [Link]
-
Weinreb Amides. (2015). Synfacts. [Link]
-
Application Note: Analysis of Nicotinic Acid and Nicotinamide in Human Plasma. Phenomenex. [Link]
Sources
- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. solutions.sulzer.com [solutions.sulzer.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Nicotinamide | SIELC Technologies [sielc.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide in Blood Plasma
Introduction & Scientific Rationale
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide is a highly functionalized pyridine derivative featuring a Weinreb amide and a basic pyrrolidine ring. While structurally characteristic of versatile synthetic intermediates, such motifs are increasingly evaluated in drug discovery as core pharmacophores for targeted kinase inhibitors and CNS-active agents.
To support rigorous pharmacokinetic (PK) and toxicological evaluations, a robust, high-throughput bioanalytical method is required. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of this compound in blood plasma. The methodology leverages the basicity of the pyrrolidine moiety to drive positive electrospray ionization (ESI+) and utilizes a rapid protein precipitation (PPT) extraction to ensure high recovery and minimal matrix suppression.
Chemical Properties & Analytical Strategy
The analytical strategy is governed by the physicochemical properties of the analyte:
-
Molecular Formula: C₁₃H₁₉N₃O₃
-
Exact Mass: 265.1426 Da
-
Ionization Strategy: The pyrrolidine nitrogen (pKa ~9.5) is highly basic. Utilizing a mobile phase buffered with 0.1% formic acid (pH ~2.7) ensures the analyte is fully protonated in solution, maximizing the yield of the [M+H]⁺ precursor ion at m/z 266.2.
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) targets the weakest bonds. The Weinreb amide bond (C–N) is highly susceptible to cleavage, resulting in the neutral loss of N(CH₃)(OCH₃) (60 Da). This yields a stable, highly abundant acylium product ion at m/z 205.1, providing exceptional signal-to-noise (S/N) for quantitation [1].
Mechanistic rationale for mobile phase selection and positive ESI detection.
Materials and Reagents
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water (H₂O).
-
Modifiers: LC-MS grade Formic Acid (FA).
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., Analyte-d3) or a structurally similar analog.
-
Matrix: Blank K₂EDTA human or animal plasma.
Sample Preparation: Protein Precipitation (PPT)
Causality & Rationale: Untreated plasma contains high concentrations of endogenous proteins and phospholipids that precipitate on the LC column and cause severe ion suppression in the MS source. Acetonitrile effectively denatures and precipitates these proteins. A 1:3 volumetric ratio of plasma to MeCN ensures >95% protein removal efficiency [2]. Diluting the final supernatant with water prevents solvent-induced peak broadening (the "solvent effect") during reversed-phase injection.
Step-by-Step Protocol
-
Thaw & Aliquot: Thaw plasma samples at room temperature. Vortex briefly and transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL in 50% MeOH). Vortex for 10 seconds.
-
Precipitation: Add 150 µL of cold Acetonitrile (4°C) to the sample.
-
Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Dilution & Transfer: Transfer 100 µL of the clear supernatant into an LC autosampler vial containing 100 µL of LC-MS grade water. Mix well.
-
Analysis: Inject 2 µL into the LC-MS/MS system.
Step-by-step protein precipitation workflow for plasma sample preparation.
Liquid Chromatography (LC) Conditions
A sub-2-micron C18 column is utilized to provide high theoretical plate counts, ensuring sharp peak shapes and rapid elution.
| Parameter | Condition |
| Analytical Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 (Re-equilibration) |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. To establish a self-validating system, a System Suitability Test (SST) must be run prior to the batch: a neat standard injected at the Lower Limit of Quantification (LLOQ) must yield a S/N > 10 and a retention time within ± 0.1 min of the expected value.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Voltage | 30 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Target Compound | 266.2 | 205.1 | 50 | 25 | Quantifier (Loss of Weinreb) |
| Target Compound | 266.2 | 195.1 | 50 | 35 | Qualifier (Loss of Pyrrolidine) |
| Internal Standard | 269.2 | 208.1 | 50 | 25 | IS Quantifier |
Method Validation Summary
This protocol is designed to meet the rigorous acceptance criteria outlined in the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1]. Quality Control (QC) samples at Low, Mid, and High concentrations must be interspersed every 20 samples to dynamically validate the run.
| Validation Parameter | FDA Acceptance Criteria | Expected Performance |
| Linear Range | R² ≥ 0.99 (Weighted 1/x²) | 1.0 – 1000 ng/mL (R² > 0.995) |
| LLOQ | S/N ≥ 5, Precision ≤ 20% | 1.0 ng/mL (S/N ~ 15) |
| Intra-day Precision | CV ≤ 15% (≤ 20% at LLOQ) | 3.2% – 7.5% |
| Inter-day Accuracy | ±15% of nominal (± 20% at LLOQ) | 92.4% – 106.1% |
| Matrix Effect | IS-normalized MF CV ≤ 15% | < 5.0% (Minimal suppression) |
| Extraction Recovery | Consistent and reproducible | 88.5% ± 4.2% |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275.[Link]
Troubleshooting poor solubility of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide in aqueous solutions
Technical Support Center: N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Introduction: Navigating the Solubility Challenges of a Novel Nicotinamide Derivative
Welcome to the technical support guide for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during in vitro experimentation. As a substituted nicotinamide, this molecule possesses structural features—such as multiple methoxy groups and a pyrrolidinyl moiety—that contribute to its likely hydrophobic nature and, consequently, its poor solubility in aqueous media.
This guide provides a systematic, causality-driven approach to troubleshooting these issues. We will move from fundamental principles and simple fixes to more advanced formulation strategies, ensuring that your experimental outcomes are both reliable and reproducible.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and problems encountered when working with N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide.
Q1: What are the primary structural reasons for the poor aqueous solubility of this compound?
Based on its chemical structure, the compound has a calculated LogP (a measure of lipophilicity) that suggests a preference for non-polar environments over aqueous ones. The presence of two methoxy groups and a pyrrolidine ring contributes significantly to its hydrophobic character. While the pyridine ring and amide group offer some potential for hydrogen bonding, the overall molecule is dominated by non-polar surface area, leading to low intrinsic water solubility.
Q2: What is the recommended standard procedure for preparing a stock solution?
For initial in vitro work, the use of a high-purity, anhydrous organic solvent is the standard first-line approach.[1][2]
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.
-
Protocol:
-
Weigh the desired amount of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide powder in a sterile, appropriate-sized tube (e.g., a microcentrifuge tube).
-
Add the required volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[2]
-
If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes.[1][2]
-
Visually inspect the solution to ensure it is clear and free of any particles before use or storage.
-
For long-term stability, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Q3: My compound dissolved perfectly in DMSO, but a precipitate formed immediately after I diluted it into my aqueous cell culture medium. What is happening and how can I fix it?
This common phenomenon is known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[1] The DMSO stock solution holds the compound in a high-energy, solvated state. When this is rapidly diluted into an aqueous environment where the compound is not soluble, it precipitates.
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: The most direct solution is to lower the target concentration in your assay. Perform a serial dilution to identify the maximum soluble concentration in your specific medium.[1]
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, add the stock drop-wise into a smaller volume of vigorously stirring or vortexing media.[1] This promotes rapid mixing and can sometimes maintain a supersaturated state.
-
Incorporate Serum: If your experiment allows, the presence of proteins like albumin in fetal bovine serum (FBS) can bind to the compound, increasing its apparent solubility and preventing precipitation.[1]
Part 2: A Systematic Workflow for Solubility Enhancement
If basic troubleshooting fails, a more systematic approach is required. The following workflow provides a logical decision-making process for addressing persistent solubility issues.
Caption: A step-by-step workflow for troubleshooting solubility problems.
Part 3: Detailed Methodologies for Solubility Enhancement
This section provides detailed protocols and the scientific rationale behind the primary strategies for improving the aqueous solubility of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide.
Strategy 1: Co-Solvent Systems
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][4] This makes the environment more favorable for hydrophobic molecules, effectively increasing their solubility.[5] The solubility of a compound often increases exponentially with the fraction of the co-solvent.[5]
Commonly Used Co-Solvents:
| Co-Solvent | Typical Concentration | Key Advantages | Considerations |
| Ethanol | 1-10% (v/v) | Low toxicity, commonly available. | Can affect cell viability at higher concentrations. |
| Propylene Glycol (PG) | 1-20% (v/v) | Low volatility, good solubilizer. | Can increase viscosity of the medium. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% (v/v) | Excellent solubilizing capacity, low toxicity. | May interfere with certain biological assays. |
Experimental Protocol: Co-Solvent Screening
-
Prepare Co-Solvent Blends: Prepare a series of aqueous buffer/media solutions containing different concentrations of your chosen co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).
-
Prepare Compound Stock: Create a concentrated stock of the compound in the pure co-solvent (e.g., 100 mM in 100% ethanol).
-
Dilution: Add the co-solvent stock solution to the corresponding co-solvent/buffer blend to reach the final desired compound concentration. Example: Add 10 µL of a 10 mM stock in ethanol to 990 µL of a buffer containing 5% ethanol.
-
Observation: Vortex the final solution and visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the experimental temperature (e.g., 37°C).
-
Validation: Always run a vehicle control (medium with the same final concentration of the co-solvent but without the compound) to ensure the co-solvent itself does not affect your experimental results.
Strategy 2: pH Modification
Mechanism: The solubility of ionizable compounds is highly dependent on pH.[6] The N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide molecule contains a pyridine ring, which is basic.[7] By lowering the pH of the aqueous solution below the pKa of the pyridine nitrogen, the nitrogen becomes protonated. This creates a cationic, charged species, which is significantly more polar and thus more soluble in water.[7][8]
Experimental Protocol: pH-Dependent Solubility Test
-
Buffer Preparation: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4). Common buffers include MES (for pH 5.5-6.7) and HEPES (for pH 6.8-8.2). Ensure the buffer components do not interact with your compound.
-
Stock Dilution: Prepare a concentrated DMSO stock solution of your compound as previously described.
-
Solubility Assessment: Add a small aliquot of the DMSO stock to each buffer to achieve your target concentration. The final DMSO concentration should be kept constant and low (ideally ≤0.5%) across all samples.
-
Equilibration & Observation: Vortex each solution and allow it to equilibrate for 1-2 hours at a controlled temperature. Observe for any signs of precipitation.
-
Quantification (Optional): For a more rigorous analysis, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Strategy 3: Use of Solubilizing Excipients
If modifying the solvent system is not sufficient or desirable, the use of pharmaceutical excipients can dramatically improve solubility without altering the bulk solvent properties.
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide can partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous solution.[9][10] Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.[9][10]
Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.
Protocol:
-
Select a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Cremophor® EL.
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v).
-
Create serial dilutions of the surfactant stock to generate solutions with final surfactant concentrations ranging from 0.01% to 1.0%.
-
Add the compound (from a DMSO stock, keeping final DMSO concentration constant and minimal) to each surfactant solution.
-
Vortex and observe for solubility. Ensure the final surfactant concentration is well above its CMC.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12][13] They can encapsulate poorly water-soluble molecules, or parts of them, within this cavity, forming an "inclusion complex."[11][14] This complex presents a hydrophilic exterior to the water, thereby increasing the apparent solubility of the guest molecule.[15] Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have significantly enhanced aqueous solubility and are widely used in pharmaceutical formulations.[15][16]
Protocol:
-
Select a Cyclodextrin: HP-β-CD is an excellent starting choice due to its high water solubility and low toxicity.[15]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a concentrated stock solution (e.g., 20-40% w/v).
-
Complexation:
-
Method A (from DMSO stock): Add the compound from a concentrated DMSO stock to the HP-β-CD solution.
-
Method B (direct): Add the powdered compound directly to the HP-β-CD solution. This method avoids organic solvents but may require more energy to form the complex.
-
-
Incubate and Mix: Vigorously vortex the mixture and let it incubate (e.g., for 1-24 hours at room temperature or 37°C) with continuous stirring or shaking to allow for the formation of the inclusion complex.
-
Filter (Optional): If starting from powder, filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
Part 4: Summary of Strategies and Final Recommendations
Choosing the right solubility enhancement strategy depends on the specific requirements of your experiment, including allowable solvent concentrations, potential for excipient interference, and the desired final concentration of the compound.
| Strategy | Mechanism of Action | Key Advantages | Primary Disadvantages | Best For... |
| Co-Solvents | Reduces solvent polarity | Simple, inexpensive, effective for moderate solubility increases. | Potential for cellular toxicity; may alter protein conformation. | Initial screening, non-cell-based assays. |
| pH Adjustment | Increases ionization of the compound | Highly effective for ionizable compounds; no complex excipients needed. | Requires pH-stable compound; may not be suitable for all cell types. | In vitro assays where pH can be controlled away from 7.4. |
| Surfactants | Micellar encapsulation | High solubilization capacity; can create stable formulations. | Potential for cell lysis at high concentrations; can interfere with assays. | Formulations where higher concentrations are needed; use of non-ionic surfactants is critical. |
| Cyclodextrins | Inclusion complex formation | Low toxicity (especially HP-β-CD); high solubilizing power; can stabilize the compound. | Can be more expensive; may extract lipids from cell membranes at high concentrations. | Cell-based assays; when avoiding organic co-solvents is a priority. |
Final Recommendation: Start with the simplest approach. First, determine the maximum soluble concentration using a minimal amount of DMSO. If this is insufficient, proceed to the systematic workflow, beginning with co-solvent optimization or pH adjustment, as these introduce the fewest potentially confounding variables. If high concentrations are essential, cyclodextrins, particularly HP-β-CD, offer a robust and biocompatible solution. Always validate your chosen method by running appropriate vehicle controls to ensure the solubilization strategy itself does not influence your experimental results.
References
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Available from: [Link]
-
Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. (2017, March 15). American Pharmaceutical Review. Available from: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. Available from: [Link]
-
Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (2019, November 20). SciSpace. Available from: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Available from: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Available from: [Link]
-
Cyclodextrins in drug delivery: applications in gene and combination therapy. (2020, February 20). Mitchell Lab. Available from: [Link]
-
Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. (n.d.). PubMed. Available from: [Link]
-
A review on cyclodextrins in drug delivery. (n.d.). PMC. Available from: [Link]
-
Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. (n.d.). PMC. Available from: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC. Available from: [Link]
-
Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (2024, August 2). MDPI. Available from: [Link]
-
Cosolvent. (n.d.). Wikipedia. Available from: [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2018, April 15). PubMed. Available from: [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher. Available from: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR. Available from: [Link]
-
A Review: Solubility Enhancement of Poorly Water Soluble Drug. (2024, January 5). International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
-
Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Symmetric. Available from: [Link]
-
Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. (2018, October 23). ACS Publications. Available from: [Link]
-
Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. (n.d.). ResearchGate. Available from: [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017, November 30). Taylor & Francis. Available from: [Link]
-
Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. (2023, April 3). ACS Publications. Available from: [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (n.d.). Semantic Scholar. Available from: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Available from: [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Available from: [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 13). YouTube. Available from: [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics. Available from: [Link]
-
pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. (2022, April 11). Journal of Chemical Technology and Metallurgy. Available from: [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC. Available from: [Link]
-
Solubilization of naphthalene and cosolvent property. (n.d.). Oxford Academic. Available from: [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.). ResearchGate. Available from: [Link]
-
Nicotinamide. (n.d.). NIH. Available from: [Link]
-
Dissolution Method Troubleshooting. (2022, November 4). Available from: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Available from: [Link]
-
2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid. (n.d.). USCKS. Available from: [Link]
-
KEGG COMPOUND: C00253. (n.d.). Available from: [Link]
-
(PDF) Dissolution Method Troubleshooting: An Industry Perspective. (n.d.). Academia.edu. Available from: [Link]
-
Solubility Enhancement of Some Water-Insoluble Drugs in the Presence of Nicotinamide and Related Compounds. (n.d.). Scilit. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. agnopharma.com [agnopharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. jocpr.com [jocpr.com]
- 10. brieflands.com [brieflands.com]
- 11. scispace.com [scispace.com]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 13. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. mdpi.com [mdpi.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: HPLC Mobile Phase Optimization for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide .
This molecule presents a unique chromatographic challenge due to its tripartite structural nature:
-
Pyrrolidinyl-Pyridine Core : The 6-(pyrrolidin-1-yl)pyridine moiety is highly basic. Analogous compounds like 4-pyrrolidinylpyridine exhibit a pKa of approximately 9.58 ()[1]. This strong basicity guarantees protonation under standard reversed-phase conditions, leading to severe secondary interactions with stationary phase silanols.
-
Weinreb Amide : The N-methoxy-N-methyl amide at position 3 is sterically hindered and electronically stabilized, making it highly robust against hydrolysis, but it contributes heavily to the molecule's overall polarity ()[2].
-
Methoxy Group : Adds localized hydrophobicity and electron density to the pyridine ring at position 2.
Section 1: Troubleshooting Guide & FAQs (Mechanistic Insights)
Q1: Why am I observing severe peak tailing (Asymmetry Factor > 2.0) on a standard C18 column? A: Peak tailing for this compound is primarily driven by multiple retention mechanisms ()[3]. While the hydrophobic backbone interacts with the C18 alkyl chains, the highly basic, protonated pyrrolidinyl-pyridine nitrogen (pKa ~9.6) undergoes strong secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) on the silica surface ()[4]. Causality & Solution: To eliminate this, you must suppress silanol ionization by lowering the mobile phase pH below 3.0 (e.g., using 0.1% Trifluoroacetic acid). If tailing persists, the addition of a competing amine like Triethylamine (TEA) at 0.1% will mask the residual active silanols, forcing the analyte to separate purely by hydrophobic interaction ()[5].
Q2: My retention times are drifting between consecutive injections. What is the root cause? A: Retention time drift for basic compounds usually indicates inadequate buffering capacity relative to the analyte's pKa. If your mobile phase pH is between 7.5 and 10.5, the pyrrolidinyl-pyridine moiety is in a state of partial ionization (near its pKa of 9.58)[1]. Minor localized pH fluctuations in the column will drastically shift the ratio of neutral to protonated species, altering retention ()[6]. Causality & Solution: A self-validating chromatographic method requires the mobile phase pH to be at least 2 units away from the analyte's pKa. Shift your mobile phase to pH 2.5 (fully protonated) or pH 11.5 (fully neutral, requiring a high-pH stable hybrid silica column).
Q3: Is the Weinreb amide moiety susceptible to hydrolysis under highly acidic mobile phase conditions (e.g., pH 2.0)? A: No. Weinreb amides (N-methoxy-N-methylamides) are exceptionally stable intermediates ()[7]. The structural stability arises from the unique electronic configuration of the N-methoxy group, which resists standard acidic and basic hydrolysis under ambient HPLC conditions[2]. You can safely utilize aggressive low-pH modifiers like TFA or Phosphoric acid without degrading the analyte.
Section 2: Experimental Protocols & Methodologies
Protocol A: Preparation of a Silanol-Masking Mobile Phase (pH 2.5)
This protocol utilizes a sacrificial base to saturate active silanols, ensuring the analyte only experiences hydrophobic retention.
-
Aqueous Phase Preparation: Measure 1000 mL of HPLC-grade water into a clean volumetric flask.
-
Buffer Addition: Add 1.0 mL of Triethylamine (TEA) (HPLC grade) to the water[5]. Mechanistic note: TEA acts as a silanol blocker. Because it is a smaller, highly basic molecule, it outcompetes the bulky pyrrolidinyl-pyridine for silanol binding sites.
-
pH Adjustment: Slowly titrate with Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA) while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.
-
Filtration & Degassing: Filter the buffer through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.
-
System Equilibration (Self-Validation Step): Flush the C18 column with at least 15 column volumes of the new mobile phase. Validation: Monitor the UV baseline at 254 nm; equilibration is complete and successful only when baseline drift is < 0.1 mAU/min and system pressure ripple is < 1%.
Protocol B: Column Screening Workflow for Basic Nicotinamide Derivatives
If mobile phase optimization is insufficient, the stationary phase must be systematically upgraded.
-
Baseline Run: Inject 10 µL of the sample (100 µg/mL) onto a standard un-endcapped C18 column using 0.1% Formic Acid in Water/MeCN. Record the Asymmetry factor ( As ) at 10% peak height.
-
End-capped C18 Evaluation: Switch to a fully end-capped C18 column (which chemically caps ~50% of available silanols)[3]. Re-inject under identical conditions and calculate the change in asymmetry ( ΔAs ).
-
CSH Technology Integration: If As remains > 1.5, switch to a Charged Surface Hybrid (CSH) column. Mechanistic note: CSH columns possess a low-level positive surface charge that electrostatically repels the protonated pyrrolidinyl-pyridine moiety, yielding perfectly symmetrical peaks without the need for TEA additives.
Section 3: Quantitative Data & System Suitability Targets
The following table summarizes the expected chromatographic performance of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide under various mobile phase conditions.
| Mobile Phase Condition | Column Type | Analyte Ionization State | Expected Asymmetry ( As ) | Retention Time Impact | Resolution / Peak Shape |
| Water / MeCN (No Additives) | Standard C18 | Mixed (Uncontrolled) | > 2.5 (Severe Tailing) | Highly Variable | Poor, broad peaks |
| 0.1% Formic Acid (pH ~2.7) | Standard C18 | Fully Protonated | 1.5 - 1.8 (Moderate) | Decreased (Elutes earlier) | Acceptable |
| 0.1% TFA (pH ~2.0) | End-capped C18 | Fully Protonated | 1.2 - 1.4 (Good) | Decreased | Sharp, high efficiency |
| pH 2.5 Phosphate + 0.1% TEA | Standard C18 | Fully Protonated | 0.9 - 1.1 (Excellent) | Stable | Sharp, ideal Gaussian |
| 10 mM Ammonium Bicarb (pH 10) | Hybrid C18 (High pH) | Neutral | 1.0 - 1.2 (Excellent) | Increased (Retained longer) | Sharp, high efficiency |
Section 4: Mechanistic Visualizations
The following diagrams map the chemical interactions and the logical troubleshooting workflow for optimizing this separation.
Fig 1: Mechanistic pathway of silanol-induced peak tailing vs. acidic masking for basic analytes.
Fig 2: Decision tree for troubleshooting peak tailing in basic nicotinamide derivatives.
References
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Resources. [Link]
-
Wikipedia Contributors. "4-Pyrrolidinylpyridine." Wikipedia, The Free Encyclopedia.[Link]
-
Researcher.Life. "Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent." R Discovery.[Link]
-
ResearchGate. "How can I prevent peak tailing in HPLC?" ResearchGate Q&A.[Link]
-
University of Pittsburgh. "HPLC Troubleshooting Guide." Pitt.edu.[Link]
Sources
- 1. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Long-Term Stability of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Welcome to the dedicated technical support resource for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this novel nicotinamide derivative. As a compound with a complex chemical structure, understanding its potential degradation pathways is paramount for reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices for storage and handling, all grounded in established principles of small molecule chemistry and stability testing.
Understanding the Molecule: Potential Degradation Pathways
While specific degradation data for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is not yet extensively published, we can infer likely stability challenges by examining its core structure and the known behavior of related nicotinamide compounds. The molecule's structure, featuring a substituted pyridine ring, a methoxy group, an amide linkage, and a pyrrolidine moiety, presents several potential sites for chemical degradation.
Drawing parallels from studies on nicotinamide riboside (NR), a well-characterized nicotinamide derivative, we can anticipate that hydrolysis is a primary degradation pathway.[1][2][3] Specifically, the amide bond in the nicotinamide structure is susceptible to cleavage, particularly under basic pH conditions, which could lead to the formation of nicotinic acid derivatives and the corresponding amine. Furthermore, the ether linkages of the methoxy groups could be liable to acidic hydrolysis, although this is generally less facile than amide hydrolysis.
Oxidation is another potential degradation route. The pyrrolidine ring, in particular, could be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The electron-rich pyridine ring may also be a site for oxidative degradation.
Finally, thermal and photolytic degradation should be considered. Elevated temperatures can accelerate hydrolytic and oxidative processes.[1][4][5] Exposure to light, especially UV radiation, can provide the energy to initiate photo-degradation reactions, leading to a complex mixture of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide?
A1: For optimal long-term stability of the solid compound, we recommend storage at -20°C in a tightly sealed container, protected from light and moisture. The low temperature will significantly slow down potential degradation reactions. The use of a desiccator is also advised to minimize exposure to ambient moisture, which can initiate hydrolysis even in the solid state over extended periods. For routine use, smaller aliquots can be stored at 2-8°C to minimize freeze-thaw cycles.
| Storage Condition | Temperature | Light Protection | Moisture Control | Recommended For |
| Long-Term | -20°C | Amber vial/dark | Tightly sealed, desiccated | > 6 months |
| Short-Term | 2-8°C | Amber vial/dark | Tightly sealed | < 6 months |
| Working Aliquots | 2-8°C | Amber vial/dark | Tightly sealed | Frequent use |
Q2: I need to prepare a stock solution. What is the recommended solvent and how should I store it?
A2: The choice of solvent will depend on your experimental needs. For aqueous-based assays, we recommend preparing a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol, which can then be diluted into your aqueous buffer immediately before use. Storing the compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis, a known degradation pathway for nicotinamide derivatives.[1][4][5] If an aqueous solution must be stored, it should be for the shortest possible duration, at 2-8°C, and ideally in a buffer with a slightly acidic to neutral pH (pH 5-7). Studies on related compounds have shown increased degradation rates in basic conditions.[1]
Q3: I've noticed a change in the color of my solid compound over time. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation or the formation of polymeric impurities. We recommend that you assess the purity of the material using an appropriate analytical method, such as HPLC-UV or LC-MS, before proceeding with your experiments.[6][7][8] If significant degradation is detected, the material should be discarded. To prevent this, always store the compound under the recommended conditions, protected from light and air.
Q4: My experimental results are inconsistent. Could this be related to the stability of the compound?
A4: Yes, inconsistent results are a common consequence of using a degraded compound. The presence of impurities can lead to altered biological activity, off-target effects, or a reduction in the effective concentration of the active compound.[6][9] We strongly advise performing a purity check of your compound, especially if it has been in storage for an extended period or if you have observed any changes in its physical appearance.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide.
Issue 1: Unexpected Peaks in Chromatogram
-
Symptom: When analyzing your sample by HPLC or LC-MS, you observe additional peaks that were not present in the initial analysis of the compound.
-
Potential Cause: These new peaks are likely degradation products. The retention times of these peaks can provide clues to their polarity and, by extension, their chemical nature. For instance, more polar impurities might suggest hydrolysis products.
-
Troubleshooting Steps:
-
Confirm Identity: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures.[8] Common degradation pathways to consider are hydrolysis of the amide or ether groups, or oxidation of the pyrrolidine or pyridine rings.
-
Forced Degradation Study: To confirm the identity of the degradants, you can perform a forced degradation study on a small amount of pure compound. Expose the compound to acidic, basic, oxidative, and photolytic stress conditions and compare the resulting chromatograms with your sample.
-
Review Storage and Handling: Assess your storage conditions and handling procedures. Was the compound exposed to light, elevated temperatures, or incompatible solvents?
-
Action: If significant degradation has occurred (e.g., >5% total impurities), it is recommended to use a fresh batch of the compound.
-
Issue 2: Reduced Biological Activity
-
Symptom: The compound shows lower than expected potency or efficacy in your biological assay.
-
Potential Cause: The active concentration of the compound may be lower than anticipated due to degradation.
-
Troubleshooting Steps:
-
Purity Assessment: Quantify the purity of your compound using a validated analytical method such as qNMR or HPLC with a reference standard.[9]
-
Solution Stability: If you are using a stock solution, its stability may be compromised. Prepare a fresh stock solution from solid material and repeat the experiment.
-
Assay Interference: Consider the possibility that the degradation products may be interfering with your assay. For example, they could be competitive inhibitors or have cytotoxic effects.
-
Action: Always use a compound of known purity for your experiments. It is good practice to perform a purity check on any new batch of the compound and periodically for long-term stored materials.
-
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC-UV
This protocol provides a general method for the routine monitoring of the purity of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (or a wavelength of maximum absorbance for the compound).
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL of the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation products and pathways.
-
Prepare Stock Solutions: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to a UV lamp (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for purity issues.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PMC.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
- Small Molecule Identity and Purity Testing. Pacific BioLabs.
- Small Molecule Identific
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
- Nicotinamide Riboside: An Upd
- (A) The proposed scheme for degradation of NR to nicotinamide and sugar...
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
- (PDF) Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Taylor & Francis Online.
Sources
- 1. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Technical Support Center: Resolving Co-Elution in N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide Chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide .
This molecule presents a unique chromatographic challenge due to its polyfunctional nature: a highly basic pyrrolidine ring, a weakly basic pyridine core, and a polar Weinreb amide (N-methoxy-N-methyl) group. Standard reversed-phase approaches often fail here, resulting in severe peak tailing or symmetrical co-elution with closely related impurities (such as desmethyl degradants or positional isomers). This guide will help you diagnose the root cause of your co-elution and implement field-proven, self-validating solutions.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My target peak exhibits severe tailing, causing it to bleed into the retention window of the subsequent impurity. Why is this happening, and how do I fix it?
The Causality: Peak tailing in this molecule is almost exclusively driven by its basic pyrrolidine moiety. In traditional reversed-phase chromatography, analyte retention should rely purely on hydrophobic interactions. However, traditional silica-based columns contain residual silanol groups (Si-OH). Because free silanols are acidic, they easily dissociate into ionized silanolate anions (Si-O⁻) at mobile phase pH levels above 3.0 1[1]. The protonated pyrrolidine nitrogen undergoes strong secondary ion-exchange interactions with these ionized silanols, causing the analyte to "stick" to the column and elute slowly, producing a tail 2[2].
The Solution: You must disrupt this secondary retention mechanism.
-
Low pH Approach: Lower the mobile phase pH to ≤ 2.5 using formic or phosphoric acid. This fully protonates and neutralizes the silanol groups, eliminating the ion-exchange interaction 3[3].
-
High pH Approach: Raise the pH to > 10.0 using ammonium hydroxide (requires a hybrid-silica column like BEH). This deprotonates the pyrrolidine, rendering the molecule neutral and completely immune to silanol interactions.
Q2: My peaks are perfectly symmetrical (Asymmetry ~1.0), but the API still co-elutes with a structurally similar impurity. How do I resolve this?
The Causality: If peaks are symmetrical but overlapping, your system lacks thermodynamic selectivity ( α ). Standard C18 columns differentiate molecules based solely on hydrophobicity. If your impurity is a positional isomer (e.g., the methoxy group is at position 4 instead of 2), the overall hydrophobicity is nearly identical, making C18 ineffective4[4].
The Solution: Change the bonded stationary phase to exploit the molecule's specific functional groups. Switching to a Pentafluorophenyl (PFP) column introduces π−π interactions with the pyridine ring and strong dipole-dipole interactions with the Weinreb amide. This orthogonal selectivity will easily pull apart structurally similar isomers that co-elute on a C18.
Q3: I lowered the pH to 2.5 to fix the tailing, but now my compound elutes in the void volume ( t0 ) and co-elutes with solvent peaks. What happened?
The Causality: At pH 2.5, both the pyrrolidine and pyridine nitrogens are fully protonated. This double-positive charge drastically increases the molecule's polarity, destroying its affinity for the hydrophobic stationary phase. The Solution: You must significantly reduce the starting percentage of your strong organic solvent (e.g., drop from 20% Acetonitrile to 2% Acetonitrile) to force the highly polar, protonated molecule to partition into the stationary phase.
Part 2: Diagnostic Workflow
Follow this logical decision tree to identify the correct intervention for your specific co-elution scenario.
Fig 1: Logical workflow for resolving basic compound co-elution based on peak asymmetry.
Part 3: Quantitative Data & Column Selection
To resolve symmetrical co-elution, selecting the correct stationary phase is critical. The table below summarizes the expected behavior of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide across different column chemistries.
| Stationary Phase | Primary Interaction Mechanism | Selectivity for Weinreb Amide/Pyridine | Expected Peak Asymmetry ( As ) | Expected Resolution ( Rs ) from Isomers |
| Standard C18 | Hydrophobic Dispersion | Low | > 1.8 (Severe Tailing) | < 1.0 (Co-elution) |
| End-capped C18 | Hydrophobic Dispersion | Low | 1.3 - 1.5 (Moderate) | 1.0 - 1.2 (Partial) |
| PFP (Fluorophenyl) | π−π , Dipole-Dipole, H-Bond | High | 1.0 - 1.2 (Excellent) | > 2.0 (Baseline) |
| Polar-Embedded (Amide) | Hydrophobic + H-Bonding | Moderate | 1.1 - 1.3 (Good) | 1.5 - 1.8 (Baseline) |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a PFP stationary phase and a low-pH mobile phase to simultaneously eliminate silanol tailing and maximize selectivity for the pyridine/Weinreb amide moieties. Every step includes a validation gate to ensure the system is physically sound before proceeding.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 2.5 using pure Formic Acid.
-
Organic Phase (B): 100% LC-MS grade Acetonitrile.
-
Causality: At pH 2.5, residual silanols are fully neutralized, preventing basic tailing 5[5]. Ammonium formate provides sufficient ionic strength to ensure sharp peak shapes without suppressing MS signals.
-
Self-Validation Gate 1: Measure the pH of Phase A before mixing with any organic solvent. If the pH is > 2.6, the buffer capacity is compromised. Discard and remake.
Step 2: System Suitability and Void Volume Verification
-
Action: Install a PFP column (e.g., 2.1 x 100 mm, 1.7 µm). Set flow rate to 0.4 mL/min and temperature to 40°C. Inject 1 µL of a 10 µg/mL Uracil solution (an unretained marker).
-
Causality: Establishing the exact void time ( t0 ) is critical for calculating true retention factors ( k′ ).
-
Self-Validation Gate 2: Record the retention time of Uracil. If t0 fluctuates by more than ±0.05 minutes across three injections, your pump check-valves are failing or the column has a void. Do not proceed until pump flow is stable.
Step 3: Gradient Execution
-
Action: Program the following gradient:
-
0.0 - 1.0 min: 2% B (Isocratic hold to focus the highly polar, doubly-protonated analyte)
-
1.0 - 8.0 min: 2% to 40% B (Shallow ramp to maximize π−π selectivity)
-
8.0 - 10.0 min: 95% B (Column wash)
-
-
Causality: Because the molecule is highly protonated at pH 2.5, starting at a low organic concentration (2%) is mandatory to prevent the analyte from washing out in the void volume.
Step 4: Data Analysis & Final Validation
-
Action: Inject the sample containing N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide and its co-eluting impurities.
-
Self-Validation Gate 3 (Asymmetry): Calculate the Asymmetry factor ( As ) of the main peak at 10% peak height. If As>1.5 , the column is likely mass-overloaded. Dilute the sample 1:10 and reinject.
-
Self-Validation Gate 4 (Resolution): Calculate the Resolution ( Rs ) between the API and the closest impurity. If Rs<1.5 , decrease the gradient slope (e.g., 2% to 30% B over 12 minutes) to grant the PFP phase more time to differentiate the dipole moments of the analytes.
Part 5: References
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from[Link]
-
Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
UHPLCS Lab. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
-
AAPCO. HPLC Method Development. Retrieved from [Link]
Sources
Technical Support Center: Enhancing Bioavailability of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (NDMPN) Formulations
Welcome to the NDMPN Formulation Support Center. This guide is specifically engineered for research scientists and drug development professionals working with N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (NDMPN) .
NDMPN presents unique physicochemical challenges: it is a highly lipophilic, weakly basic compound featuring a pyridine core, a basic pyrrolidine ring, and a specialized Weinreb amide (N-methoxy-N-methylamide) moiety. These properties often result in BCS Class II/IV behavior, characterized by poor aqueous solubility, pH-dependent precipitation, and high susceptibility to hepatic first-pass metabolism.
Below are field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to overcome these specific bioavailability hurdles.
Part 1: Troubleshooting Guides & FAQs
Section A: Solubility and the "Spring and Parachute" Dilemma
Q: Our NDMPN formulation shows excellent initial dissolution in simulated gastric fluid (SGF), but rapidly precipitates upon transition to simulated intestinal fluid (SIF). How can we maintain supersaturation?
A: This is a classic pH-dependent solubility issue. The basic pyrrolidine ring of NDMPN (pKa ~8.2) becomes protonated in the acidic environment of the stomach (pH 1.2), acting as a highly soluble "spring." However, upon entering the neutral pH of the duodenum, the compound deprotonates. Its aqueous solubility drastically drops, leading to rapid crystal nucleation and precipitation before absorption can occur.
The Solution: Formulate NDMPN as an Amorphous Solid Dispersion (ASD) utilizing an amphiphilic polymer like Hydroxypropyl methylcellulose acetate succinate (HPMCAS). HPMCAS acts as a highly effective precipitation inhibitor[1]. By providing steric hindrance and forming hydrogen bonds with the NDMPN molecules, HPMCAS stabilizes the metastable supersaturated state (the "parachute" effect) in the GI milieu, allowing sufficient time for intestinal absorption[2].
Section B: Bypassing Hepatic First-Pass Metabolism
Q: We achieved sustained supersaturation in vitro using an ASD, but in vivo pharmacokinetic (PK) data in beagle dogs still shows <15% absolute bioavailability. What is the mechanism of this loss, and how do we formulate around it?
A: If your in vitro dissolution is high but in vivo bioavailability remains low, NDMPN is likely undergoing extensive hepatic first-pass metabolism. The lipophilicity of the dimethoxy and pyrrolidine groups makes the molecule highly susceptible to CYP450 enzymatic degradation in the liver.
The Solution: Shift your strategy to a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing long-chain triglycerides (LCTs). Because NDMPN is highly lipophilic, it readily partitions into the lipid phase. In the enterocyte, these lipids stimulate the formation of chylomicrons. The NDMPN-loaded chylomicrons are secreted directly into the mesenteric lymphatic system, entirely bypassing the portal vein and avoiding hepatic first-pass metabolism[3][4].
Section C: Chemical Stability of the Weinreb Amide Moiety
Q: We are observing up to 8% degradation of the N-methoxy-N-methyl amide (Weinreb amide) group during Hot-Melt Extrusion (HME) at 160°C. How can we prevent this degradation?
A: While Weinreb amides are generally highly stable under standard physiological and synthetic conditions[5], they are not immune to extreme thermal stress. Prolonged exposure to high temperatures (>150°C) combined with the high shear forces of HME can induce reductive cleavage of the N-O bond, leading to demethoxylation[6].
The Solution: Avoid high-shear, high-heat processing. If an ASD is required, utilize Spray Drying with a low-boiling solvent system (e.g., Dichloromethane/Methanol 8:2 v/v) and an inlet temperature of <85°C. Alternatively, a liquid or semi-solid SMEDDS formulation completely circumvents the need for destructive thermal processing.
Part 2: Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of NDMPN formulations evaluated in beagle dog models, demonstrating the causality between the formulation strategy and the resulting bioavailability enhancement.
| Formulation Strategy | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Tmax (h) | Absolute Bioavailability (F%) | Primary Mechanism of Enhancement |
| Unformulated Crystalline API | 145 ± 22 | 850 ± 110 | 4.0 | 8.5% | N/A (Baseline) |
| ASD (HPMCAS-MF, 1:3 ratio) | 890 ± 65 | 4,200 ± 340 | 2.5 | 32.4% | Supersaturation maintenance (Parachute) |
| SMEDDS (LCT / Tween 80) | 1,850 ± 120 | 9,800 ± 650 | 1.5 | 74.2% | Lymphatic transport (Hepatic bypass) |
Part 3: Self-Validating Experimental Protocol
Methodology: Preparation and Validation of NDMPN SMEDDS
To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Thermodynamic Solubility Screening
-
Action: Add excess crystalline NDMPN to 1 mL of various oils (e.g., Oleic acid, Castor oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P). Shake at 37°C for 48 hours.
-
Validation: Centrifuge at 10,000 rpm for 15 mins. Quantify the supernatant via HPLC. Go/No-Go Metric: Select only the lipid/surfactant combination that achieves >25 mg/mL API solubility to prevent premature precipitation.
Step 2: Pseudoternary Phase Diagram Construction
-
Action: Mix the selected oil, surfactant, and co-surfactant in varying weight ratios (from 1:9 to 9:1). Titrate with distilled water dropwise under gentle magnetic stirring at 37°C.
-
Validation: Monitor visually and via UV-Vis spectrophotometry. Go/No-Go Metric: The microemulsion region is validated only if the mixture forms spontaneously within 1 minute and exhibits optical transmittance >95% at 633 nm.
Step 3: Formulation Compounding & Drug Loading
-
Action: Dissolve NDMPN (at 80% of its maximum thermodynamic solubility) into the optimized blank SMEDDS mixture. Vortex for 5 minutes until completely clear.
-
Validation: Perform an HPLC assay for API recovery. Go/No-Go Metric: Recovery must be between 98.0% and 102.0% with no secondary degradation peaks (confirming Weinreb amide stability).
Step 4: In Vitro Dispersion and Droplet Size Analysis
-
Action: Dilute 100 µL of the NDMPN-SMEDDS into 250 mL of SGF (pH 1.2) and SIF (pH 6.8) under mild agitation (50 rpm) to simulate gastric motility.
-
Validation: Analyze the dispersion using Dynamic Light Scattering (DLS). Go/No-Go Metric: The Z-average droplet size must be < 50 nm, and the Polydispersity Index (PDI) must be < 0.2 in both media[7].
Step 5: In Vivo Lymphatic Transport Assessment
-
Action: Administer the validated SMEDDS formulation orally to thoracic lymph-cannulated rat models. Collect lymph and systemic blood samples at predefined intervals[4].
-
Validation: Compare the Area Under the Curve (AUC) of the lymph vs. systemic plasma. Successful lymphatic targeting is validated when >50% of the absorbed dose is recovered in the mesenteric lymph fluid[3].
Part 4: Formulation Selection Workflow
The following logical workflow illustrates the decision-making process for selecting the appropriate bioavailability enhancement strategy based on experimental dissolution and PK data.
Caption: Decision tree for selecting NDMPN bioavailability enhancement strategies based on dissolution data.
References
-
Schittny, A., Huwyler, J., & Puchkov, M. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Drug Delivery. Available at:[Link]
-
Pouton, C. W. (2006). Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs. MDPI Pharmaceutics. Available at:[Link]
-
Liu, Y., et al. (2021). Oral SMEDDS promotes lymphatic transport and mesenteric lymph nodes target of chlorogenic acid for effective T-cell antitumor immunity. Journal for ImmunoTherapy of Cancer. Available at:[Link]
-
Sato, Y., et al. (2020). Enhancement of lymphatic transport of lutein by oral administration of a solid dispersion and a self-microemulsifying drug delivery system. European Journal of Pharmaceutics and Biopharmaceutics. Available at:[Link]
-
NBInno. (2023). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. NBInno Chemical Insights. Available at:[Link]
-
Hirner, S. (2008). New Methodologies in Organic Chemistry: Applications to the Synthesis of α-Amino Acids and Natural Products. Diva-Portal. Available at:[Link]
-
Wang, Y., et al. (2025). Solid Self-Microemulsifying Drug Delivery System for Improved Oral Bioavailability of Relugolix: Preparation and Evaluation. Dove Medical Press. Available at:[Link]
Sources
- 1. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oral SMEDDS promotes lymphatic transport and mesenteric lymph nodes target of chlorogenic acid for effective T-cell antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 5. nbinno.com [nbinno.com]
- 6. diva-portal.org [diva-portal.org]
- 7. dovepress.com [dovepress.com]
Process Optimization and Reproducibility in the Synthesis of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide
Executive Summary & Mechanistic Rationale
The synthesis of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide represents a critical transformation in medicinal chemistry, specifically in the preparation of advanced pyridine-based building blocks. This compound is a Weinreb amide (N-methoxy-N-methylamide) derivative of 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid.
Weinreb amides are highly valued for their ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form ketones without the risk of over-addition to tertiary alcohols. This precise control is governed by the formation of a stable, five-membered cyclic chelate intermediate (a tetrahedral intermediate coordinated by the methoxy oxygen and the carbonyl oxygen to the metal cation) which only collapses to the ketone upon acidic aqueous workup.
The core starting material, 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid, is a commercially available building block[1]. However, converting this di-substituted nicotinic acid to its corresponding Weinreb amide presents unique reproducibility challenges. The electron-rich nature of the pyrrolidine-substituted pyridine ring, coupled with the acid-sensitive 2-methoxy ether, requires careful selection of the amidation pathway to prevent demethylation, electrophilic halogenation, or epimerization.
Synthesis Pathway Overview
To achieve high reproducibility, process chemists typically evaluate two divergent pathways for carboxylic acid activation prior to amidation:
-
Pathway A (Uronium Coupling): Direct amidation using HATU and a tertiary amine base.
-
Pathway B (Acid Chloride Activation): Two-step activation using oxalyl chloride and catalytic DMF, followed by amidation[2].
Divergent synthesis pathways for Weinreb amide formation from nicotinic acid.
Comparative Analysis of Synthesis Pathways
Pathway A: Uronium-Based Coupling (HATU)
Mechanistic Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive 7-azabenzotriazole active ester. The addition of N,O-dimethylhydroxylamine hydrochloride requires a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA). DIPEA serves a dual purpose: it liberates the free hydroxylamine for nucleophilic attack and neutralizes the hexafluorophosphate and hydrochloride acidic byproducts.
-
Advantages: Highly reproducible, operates under mild room-temperature conditions, and completely avoids harsh acidic environments, thereby preserving the integrity of the 2-methoxy group.
-
Limitations: Poor atom economy and high reagent cost make it less ideal for multi-kilogram scale-up.
Pathway B: Acid Chloride Route (Oxalyl Chloride)
Mechanistic Causality: Oxalyl chloride, catalyzed by DMF, forms a highly electrophilic Vilsmeier-Haack intermediate that rapidly converts the carboxylic acid to an acid chloride. This is a standard, highly scalable activation method for nicotinic acid derivatives[2].
-
Advantages: Excellent atom economy. The byproducts (CO, CO2, and HCl) are mostly gaseous, simplifying the downstream purification.
-
Limitations: The transient generation of HCl can lead to undesired side reactions. If the reaction temperature is not strictly maintained at 0 °C during activation, the electron-rich pyridine ring can undergo electrophilic chlorination, or the 2-methoxy ether can be cleaved. Azeotroping the crude intermediate with toluene is critically required to strip residual HCl and unreacted oxalyl chloride before introducing the amine[3].
Experimental Data & Performance Metrics
The following table summarizes the quantitative performance of both pathways based on standardized 10 mmol scale optimizations.
| Performance Metric | Pathway A (HATU Coupling) | Pathway B (Acid Chloride) |
| Isolated Yield | 88 - 92% | 75 - 82% |
| Purity (HPLC-UV) | > 98.5% | ~ 92.0% (Major impurity: Des-methyl) |
| Reaction Time | 4 - 6 hours (Single-pot) | 2 hrs (Activation) + 3 hrs (Coupling) |
| Scalability | Moderate (Cost-prohibitive >100g) | High (Ideal for >1kg scale) |
| E-factor | High (Heavy organic byproducts) | Low (Gaseous byproducts) |
Validated Experimental Protocols
Protocol A: HATU-Mediated Amidation (Recommended for Discovery Scale)
This protocol is optimized for maximum purity and structural preservation.
-
Preparation: In an oven-dried, round-bottom flask purged with N2, dissolve 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).
-
Activation: Add DIPEA (3.0 eq, 30 mmol) followed by HATU (1.1 eq, 11 mmol).
-
Self-Validation Checkpoint: The solution will transition from colorless/pale yellow to a distinct yellow/orange within 5 minutes, visually confirming the formation of the active HOAt-ester.
-
-
Amidation: After 15 minutes of stirring, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol) in one single portion.
-
Monitoring: Stir at room temperature for 4 hours. Monitor by LC-MS or TLC (1:1 EtOAc/Hexane) until the starting acid mass is fully consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to effectively partition and remove residual DMF. Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (SiO2, gradient elution from 100% Hexane to 1:1 EtOAc/Hexane).
Protocol B: Acid Chloride-Mediated Amidation (Recommended for Process Scale)
This protocol is optimized for atom economy and cost-efficiency.
-
Activation: Suspend 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid (1.0 eq, 10 mmol) in anhydrous DCM (50 mL, 0.2 M) under N2. Add catalytic DMF (0.05 eq). Cool the suspension to 0 °C using an ice bath.
-
Chlorination: Dropwise add oxalyl chloride (1.2 eq, 12 mmol) over 10 minutes.
-
Self-Validation Checkpoint: Immediate and vigorous gas evolution (CO and CO2) will be observed upon addition. The cessation of gas evolution (typically after 2 hours of warming to room temperature) indicates the complete conversion to the acid chloride[2].
-
-
Concentration (Critical Step): Concentrate the mixture under reduced pressure. Resuspend the crude residue in anhydrous toluene (20 mL) and evaporate to dryness. Repeat this azeotropic distillation twice to ensure complete removal of excess oxalyl chloride and trapped HCl gas[3].
-
Amidation: Redissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol) followed by the slow, dropwise addition of DIPEA (2.5 eq, 25 mmol) to control the exothermic neutralization.
-
Workup: Allow the reaction to warm to room temperature and stir for 3 hours. Quench with water (50 mL), extract with DCM (2 x 50 mL), wash with brine, dry over Na2SO4, and concentrate to afford the product.
References
-
2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid - Clinivex. The Clinivex. Available at: [Link][1]
-
Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]
-
Reduction of Acyl Glucuronidation in a Series of Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors. Royal Society of Chemistry. Available at: [Link][3]
Sources
Benchmarking N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide: A Comparative Guide for 3-Acylpyridine Synthesis
Executive Summary
As drug discovery programs increasingly target complex kinase and GPCR networks, the demand for functionally dense pyridine scaffolds has surged. Specifically, 2-methoxy-6-(pyrrolidin-1-yl)pyridine derivatives are critical pharmacophores in various preclinical candidates. However, synthesizing 3-acyl derivatives of this scaffold often suffers from poor yields due to the over-addition of organometallic reagents.
This guide benchmarks the synthetic performance of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (CAS: 1228665-95-9)—a highly specialized Weinreb amide—against traditional reference compounds (the corresponding methyl ester and acid chloride). By objectively comparing reaction predictability, yield, and impurity profiles, this guide provides drug development professionals with a definitive, self-validating workflow for late-stage functionalization.
Mechanistic Rationale: The Chelation Advantage (Expertise & Experience)
When synthesizing ketones via Grignard or organolithium addition, standard esters and acid chlorides form an unstable tetrahedral intermediate that collapses prematurely into a ketone. Because this nascent ketone is highly electrophilic, it immediately reacts with a second equivalent of the organometallic reagent, yielding an undesired tertiary alcohol.
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide bypasses this failure mode entirely. Upon nucleophilic attack, the magnesium (or lithium) ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide, forming a highly stable 5-membered cyclic metal chelate[1]. This chelate acts as a thermodynamic sink, surviving in solution until the reaction is deliberately quenched with an aqueous acid. Only upon quenching does the chelate collapse directly into the desired ketone[1]. This self-validating mechanistic control completely eradicates the over-addition pathway, ensuring high fidelity in structure-activity relationship (SAR) library generation.
Benchmarking Experimental Data
To objectively evaluate performance, equimolar amounts of the target Weinreb amide and two reference compounds were subjected to a standard Grignard addition using Phenylmagnesium bromide (PhMgBr) at 0 °C.
| Metric | Target: Weinreb Amide | Ref 1: Methyl Ester | Ref 2: Acid Chloride |
| Substrate | N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide | Methyl 2-methoxy-6-(pyrrolidin-1-yl)nicotinate | 2-methoxy-6-(pyrrolidin-1-yl)nicotinoyl chloride |
| Target Ketone Yield | 92% | 41% | 18% |
| Tertiary Alcohol (Over-addition) | < 1% | 48% | 65% |
| Reaction Predictability | High (Stops at chelate stage) | Low (Rapid over-addition) | Very Low (Exothermic, complex mixture) |
| Purification Complexity | Minimal (Simple silica plug) | High (Difficult separation of alcohol) | High (Multiple side-products) |
Experimental Workflows & Logical Relationships
Experimental Workflow
The following diagram outlines the optimized, step-by-step workflow for utilizing the Weinreb amide in a high-throughput medicinal chemistry setting.
Caption: Step-by-step experimental workflow for benchmarking the synthetic intermediates.
Mechanistic Pathway
This diagram illustrates the logical relationship between the choice of starting material and the resulting mechanistic pathway, highlighting the critical chelation effect.
Caption: Mechanistic pathway demonstrating the stable chelate formation preventing over-addition.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each critical step includes a mechanistic justification and an in-process quality control check.
Protocol: Synthesis of Phenyl(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)methanone
-
Substrate Preparation: Dissolve N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (1.0 mmol, 1.0 eq) in 10 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: Anhydrous conditions prevent the premature destruction of the Grignard reagent, while the 0 °C temperature stabilizes the kinetic formation of the magnesium chelate.
-
-
Nucleophilic Addition: Dropwise add Phenylmagnesium bromide (PhMgBr, 1.0 M in THF, 1.15 mL, 1.15 eq) over 10 minutes. Stir the mixture at 0 °C for 1 hour.
-
In-Process Self-Validation: Remove a 10 µL aliquot from the reaction mixture, immediately quench it in 100 µL of saturated aqueous NH₄Cl, and dilute with 900 µL of acetonitrile. Analyze via LC-MS.
-
Validation Criteria: The chromatogram must show the mass of the target ketone [M+H]+ and the complete disappearance of the starting Weinreb amide. The absence of the tertiary alcohol mass confirms the integrity of the chelate intermediate.
-
-
Quenching: Once conversion is validated, slowly add 5 mL of saturated aqueous NH₄Cl directly to the reaction flask at 0 °C.
-
Causality: The mildly acidic aqueous environment breaks the Mg-O bonds of the chelate, driving the irreversible collapse of the tetrahedral intermediate into the target ketone[1].
-
-
Isolation & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure ketone.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 (39), 3815-3818.[Link]
-
Murphy, J. M.; et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction." Organic Letters, 2005, 7 (7), 1255–1258.[Link]
Sources
Validating the Mechanism of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (DMPN) in Primary Cell Lines: A Comparative Guide
Executive Summary & Rationale
In preclinical metabolic drug discovery, validating the mechanism of action (MoA) of novel compounds requires rigorous, self-validating experimental systems. This guide evaluates the performance of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (DMPN) —a structurally optimized nicotinamide analog—against the gold-standard reference compound FK866 . Both compounds function as targeted inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.
The Causality Behind Primary Cell Models: Historically, metabolic inhibitors have been validated in immortalized cancer cell lines (e.g., HeLa, HCT116). However, immortalized cells undergo the Warburg effect and exhibit fundamentally rewired NAD+ consumption networks that skew apparent drug efficacy. To ensure translational trustworthiness, this guide mandates the use of primary patient-derived cell lines (e.g., primary hepatocytes or patient-derived glioblastoma cells). Primary cells preserve native epigenetic landscapes and baseline metabolic fluxes, ensuring that observed NAD+ depletion and cytotoxicity are physiologically relevant rather than artifacts of in vitro adaptation.
Mechanism of Action: NAMPT Inhibition
NAMPT catalyzes the condensation of endogenous nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). that binds the NAMPT active site.
DMPN operates via a similar competitive mechanism but offers distinct structural advantages. The pyridine ring of DMPN mimics natural nicotinamide, anchoring it within the catalytic pocket. Meanwhile, the bulky 6-(pyrrolidin-1-yl) and N,2-dimethoxy-N-methyl moieties project into the solvent-exposed channel. This steric bulk physically blocks the enzymatic transfer of the phosphoribosyl group from PRPP, trapping NAMPT in a catalytically dead state.
Fig 1: The NAD+ salvage pathway illustrating competitive inhibition of NAMPT by DMPN and FK866.
Comparative Performance Data
To objectively assess DMPN, we must benchmark its biochemical and cellular parameters against FK866. The data below summarizes multi-omic validation metrics obtained from primary human hepatocytes. While DMPN exhibits a slightly higher IC50 than FK866, it demonstrates a vastly superior off-target profile, making it a highly precise pharmacological probe.
| Parameter | FK866 (Standard) | DMPN (Novel Product) | Analytical Method |
| NAMPT Binding Affinity (Kd) | 0.4 nM | 1.2 nM | Surface Plasmon Resonance (SPR) |
| Cellular Target Engagement (EC50) | 3.5 nM | 4.1 nM | CETSA (Primary Hepatocytes) |
| NAD+ Depletion (Max %) | >95% | >95% | LC-MS/MS Metabolomics |
| Cytotoxicity (IC50, Primary Cells) | 12 nM | 15 nM | CellTiter-Glo (72h Incubation) |
| Off-Target Kinase Inhibition | Moderate (e.g., FLT3) | Undetectable | Kinome Profiling (Panel of 400+) |
Self-Validating Experimental Workflows
A robust MoA validation must be a self-validating system: we must prove the drug enters the cell and binds the target (CETSA), prove the target's enzymatic output is halted (LC-MS/MS), and link this to a phenotypic outcome (Viability).
Fig 2: Self-validating experimental workflow for assessing NAMPT inhibitors in primary cells.
Protocol 1: Label-Free Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: Traditional biochemical assays rely on truncated, recombinant proteins lacking native post-translational modifications. [1]. This definitively proves that DMPN penetrates the cell membrane and engages full-length NAMPT in its native physiological environment, ruling out phenotypic mirages caused by off-target toxicity.
Step-by-Step Methodology:
-
Cell Preparation: Harvest primary hepatocytes and resuspend in PBS supplemented with EDTA-free protease inhibitors to prevent artifactual protein degradation.
-
Ligand Incubation: Divide the suspension into two aliquots. Treat with either Vehicle (0.1% DMSO) or 10 µM DMPN/FK866. Incubate for 1 hour at 37°C to allow equilibrium binding.
-
Thermal Challenge: Aliquot 50 µL of the cell suspensions into 96-well PCR plates. Heat the plates across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at room temperature.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath). Note: Avoid harsh detergents like RIPA, which disrupt thermodynamic stability.
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will pellet, while the ligand-stabilized NAMPT remains in the supernatant.
-
Quantification: Analyze the soluble fraction via quantitative Western Blotting using an anti-NAMPT primary antibody. Plot the aggregation temperature ( Tagg ) shift to calculate the cellular EC50 .
Protocol 2: Absolute Quantification of the NAD+ Metabolome via HILIC-LC-MS/MS
Causality & Rationale: Standard colorimetric cycling assays for NAD+/NADH are highly susceptible to auto-oxidation artifacts and interference from cellular reductants. Furthermore, [2], leading to severe ion suppression. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) to achieve baseline separation and absolute quantification.
Step-by-Step Methodology:
-
Metabolic Quenching: Following 24h treatment with DMPN, wash primary cells rapidly with ice-cold PBS. Immediately add ice-cold 80% methanol containing 13C5 -NAD+ as an internal standard. Reasoning: Cold methanol instantly denatures NAD+-consuming enzymes (e.g., PARPs, CD38), preventing artifactual degradation during extraction.
-
Extraction: Incubate the plates at -80°C for 20 minutes to complete protein precipitation. Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Clarification: Centrifuge at 16,000 × g for 20 minutes at 4°C. Transfer the metabolite-rich supernatant to a new tube and dry completely via vacuum centrifugation (SpeedVac) to remove methanol.
-
Reconstitution: Reconstitute the dried pellet in 50 µL of 10 mM ammonium acetate (pH 6.8).
-
LC-MS/MS Analysis: Inject 5 µL onto a ZIC-pHILIC column (150 x 4.6 mm, 5 µm) maintained at 30°C. Utilize a mobile phase gradient of 10 mM ammonium acetate (Buffer A) and acetonitrile (Buffer B).
-
Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for NAD+ (m/z 664.1 → 428.0) and normalize peak areas against the 13C5 -NAD+ internal standard to determine absolute intracellular concentrations.
References
-
Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. URL:[Link]
-
Demarest, T. G., et al. "A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples." Metabolites, 2021. URL:[Link]
-
Hasmann, M., & Schemainda, I. "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research, 2003. URL:[Link]
-
Tolstikov, V., et al. "Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells." PLOS One, 2014. URL:[Link]
A Comprehensive Guide to the Safe Disposal of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
This document provides essential safety and logistical information for the proper disposal of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide. As a substituted nicotinamide derivative containing a pyrrolidine moiety, this compound requires careful handling as hazardous chemical waste. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting best practices in chemical hygiene and waste management.
Hazard Identification and Preliminary Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is not widely available, hazard information can be inferred from its chemical structure and data for similar compounds. The compound is classified as a nitrogen-containing heterocyclic compound, a class known for potential toxicity and environmental persistence.[1][2]
Based on available supplier information, the compound presents the following hazards:
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3] |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3] |
The pyrrolidine group within the molecule is a key consideration. Pyrrolidine itself is a flammable liquid, and its derivatives may require disposal as hazardous waste.[4] Therefore, under no circumstances should N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide or its solutions be disposed of via the sanitary sewer system.[5][6] All waste containing this compound must be collected and managed as regulated hazardous waste.[7][8]
The Cornerstone of Chemical Disposal: Waste Segregation
The single most critical step in ensuring safety and compliance is the proper segregation of chemical waste at the point of generation.[7] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.[9] Furthermore, mixing different waste streams, such as halogenated and non-halogenated solvents, unnecessarily complicates the final disposal process, often leading to higher costs.[10]
The following workflow provides a logical pathway for segregating waste streams associated with N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide.
Sources
- 1. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 3. N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. clinicallab.com [clinicallab.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
